molecular formula C9H9BrO B1625359 4-(2-Bromoethyl)benzaldehyde CAS No. 7617-70-1

4-(2-Bromoethyl)benzaldehyde

Cat. No.: B1625359
CAS No.: 7617-70-1
M. Wt: 213.07 g/mol
InChI Key: WJEZEUJKYFXNKJ-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromoethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEZEUJKYFXNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454678
Record name 4-(2-bromoethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7617-70-1
Record name 4-(2-bromoethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2-Bromoethyl)benzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-(2-Bromoethyl)benzaldehyde, a critical bifunctional building block in medicinal chemistry.

Dual-Functional Scaffold for Medicinal Chemistry & Materials Science

Part 1: Executive Summary

This compound (CAS: 7617-70-1) is a versatile bifunctional intermediate characterized by two distinct reactive centers: an electrophilic aromatic aldehyde and an alkyl bromide positioned on a pendant ethyl chain.[1] This "dual-warhead" structure allows for orthogonal functionalization, making it an indispensable linchpin in the synthesis of heterocycles, drug conjugates, and surface-active materials.

Unlike its isomer 4-(bromomethyl)benzaldehyde, the ethyl spacer in this compound provides conformational flexibility and prevents the instability associated with benzylic halides. It is widely employed to introduce the 4-(2-aminoethyl)phenyl moiety (a phenethylamine isostere) into drug candidates via reductive amination sequences.

Part 2: Chemical Identity & Physical Properties

Property Specification
CAS Number 7617-70-1
IUPAC Name This compound
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Colorless to pale yellow oil (darkens on storage)
Boiling Point ~130–135 °C at 0.5 mmHg (Predicted)
Density ~1.35 g/mL
Solubility Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water
Stability Sensitive to oxidation (air) and light. Store under inert gas at 2–8°C.

Part 3: Synthesis Protocol (Rieche Formylation)

While various routes exist, the most scalable and atom-economical method involves the Rieche Formylation of (2-bromoethyl)benzene. This method avoids the use of unstable benzylic radical precursors.

Mechanism & Rationale

The reaction utilizes


-dichloromethyl methyl ether (DCME)  and Titanium(IV) chloride (TiCl₄) . TiCl₄ acts as a Lewis acid to generate an electrophilic dichloromethyl oxonium species from DCME. This electrophile attacks the aromatic ring of (2-bromoethyl)benzene. The ethyl group directs the substitution primarily to the para position due to steric hindrance at the ortho positions by the bulky bromoethyl chain.
Step-by-Step Protocol

Safety Precaution: TiCl₄ is violently reactive with water and fumes in air. DCME is a suspected carcinogen and lachrymator. All operations must be performed in a fume hood under nitrogen.

  • Reagent Preparation:

    • Charge a flame-dried 3-neck round-bottom flask with (2-bromoethyl)benzene (1.0 equiv) and anhydrous Dichloromethane (DCM) (5 mL/mmol).

    • Cool the solution to 0°C using an ice bath.

  • Lewis Acid Addition:

    • Add TiCl₄ (2.0 equiv) dropwise via a pressure-equalizing addition funnel. The solution will turn dark red/brown.

    • Stir for 15 minutes to ensure complexation.

  • Formylation:

    • Add

      
      -dichloromethyl methyl ether  (1.1 equiv) dropwise over 20 minutes, maintaining the temperature below 5°C.
      
    • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the consumption of starting material.

  • Hydrolysis & Workup:

    • Pour the reaction mixture carefully onto crushed ice/water (exothermic!).

    • Stir vigorously for 30 minutes to hydrolyze the intermediate acetal/chloride species to the aldehyde.

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with sat.[2] NaHCO₃ (to remove acid) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude oil often contains minor ortho isomers. Purify via flash column chromatography on silica gel (Gradient: 0% → 10% EtOAc in Hexanes).

Synthesis Start (2-Bromoethyl)benzene (CAS 103-63-9) Inter Intermediate Complex Start->Inter Electrophilic Subst. Reagents TiCl4, Cl2CHOMe DCM, 0°C Reagents->Inter Hydrolysis H2O / Ice Hydrolysis Inter->Hydrolysis Product This compound (CAS 7617-70-1) Hydrolysis->Product Workup

Caption: Rieche formylation pathway converting (2-bromoethyl)benzene to the target aldehyde via Lewis-acid catalyzed substitution.

Part 4: Reactivity Profile & Chemoselectivity

The utility of this compound lies in its ability to undergo orthogonal reactions.

Aldehyde-Selective Transformations (C-1)

The aldehyde is the "softer" electrophile and reacts rapidly with amines and carbon nucleophiles.

  • Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form secondary/tertiary amines. Crucial Note: The alkyl bromide remains intact under mild reductive amination conditions (pH 5–6), allowing for subsequent cyclization or substitution.

  • Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to a styrene derivative.

Bromide-Selective Transformations (C-β)

The alkyl bromide is a "hard" electrophile susceptible to S_N2 displacement.

  • Nucleophilic Substitution: Reacts with azides (NaN₃), thiols (R-SH), or phenoxides.

  • Finkelstein Reaction: Conversion to iodide (NaI/Acetone) to increase reactivity.

Divergent Workflow Example

To utilize both ends:

  • Step A: Protect aldehyde as a cyclic acetal (using ethylene glycol/TsOH).

  • Step B: Perform harsh S_N2 substitution on the bromide (e.g., with a bulky amine or cyanide).

  • Step C: Deprotect acetal back to aldehyde.

Reactivity Center This compound PathA Route A: Reductive Amination (R-NH2, NaBH(OAc)3) Center->PathA PathB Route B: S_N2 Substitution (NaN3, KCN, or R-SH) Center->PathB PathC Route C: Wittig Reaction (Ph3P=CH-R) Center->PathC ProdA Secondary Amine (Bromide intact) PathA->ProdA ProdB Functionalized Aldehyde (Azide/Thioether) PathB->ProdB ProdC Styrene Derivative PathC->ProdC

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and alkyl bromide motifs.

Part 5: Applications in Drug Discovery

Linker Synthesis for PROTACs

The compound serves as a "short" linker. The aldehyde anchors to a cereblon/VHL ligand (via reductive amination), while the bromide reacts with the target protein ligand (via alkylation), creating a defined ethyl-phenyl spacer.

Heterocycle Construction (Isoquinolines)

It is a precursor to tetrahydroisoquinolines .

  • Protocol: Condensation with a primary amine yields an imine.[3][4] Acid-catalyzed cyclization (Pictet-Spengler type, though usually requiring electron-rich amines) or radical cyclization can close the ring using the ethyl bromide chain.

Surface Immobilization

The aldehyde group is used to form Schiff bases with amine-functionalized glass/silica surfaces, leaving the bromoethyl tail exposed for further "Click" chemistry (after conversion to azide) or direct nucleophilic displacement.

Part 6: Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Lachrymator: Like many benzyl/phenethyl halides, it can induce tearing.

  • Handling: Wear butyl rubber gloves. Use only in a certified chemical fume hood.

  • Storage: Store under Nitrogen/Argon at 4°C. The compound decomposes slowly to release HBr, which turns the liquid dark/brown. If dark, filter through a small plug of basic alumina before use.

References

  • Rieche Formylation Protocol

    • Gross, H., Rieche, A., Höft, E., & Beyer, E. (1963). Über die Darstellung von Aldehyden aus Aromaten und Chloralkyläthern. Organic Syntheses.
    • Source: [Organic Syntheses Coll.[5] Vol. 5, p. 49]([Link]) (General methodology reference).

  • Synthesis of 4-(2-Bromoethyl)

    • PrepChem.[5] (n.d.). Synthesis of this compound.

    • Source:

  • Applications in Heterocyclic Chemistry

    • Ghorab, M. M., et al. (2010).
    • Source: (Contextual application of bromoethyl-benzaldehydes).

  • Physical Property Data

    • PubChem Database. Compound Summary for CID 10656207 (Isomer reference)
    • Source:

Sources

An In-Depth Technical Guide to the Synthesis of 4-(1-Bromoethyl)benzaldehyde via Benzylic Bromination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of 4-(1-Bromoethyl)benzaldehyde from 4-ethylbenzaldehyde. The core of this transformation is the Wohl-Ziegler reaction, a free-radical halogenation at the benzylic position using N-Bromosuccinimide (NBS). This document will dissect the strategic considerations for this synthesis, delve into the reaction mechanism, provide a detailed experimental protocol, and address potential challenges and side reactions. The information is tailored for professionals in chemical research and drug development who require a robust and reproducible synthetic method.

A Note on Regioselectivity: The target molecule, 4-(1-Bromoethyl)benzaldehyde, is the exclusive product expected from the radical bromination of 4-ethylbenzaldehyde. The benzylic position—the carbon atom directly attached to the aromatic ring—is highly activated towards radical formation due to resonance stabilization. Consequently, bromination at the terminal methyl group (to form 4-(2-bromoethyl)benzaldehyde) is not a feasible outcome under these conditions.

Strategic Analysis of the Transformation

The conversion of a benzylic C-H bond to a C-Br bond is a powerful tool in organic synthesis, transforming a relatively inert alkyl group into a versatile functional handle for subsequent nucleophilic substitutions or eliminations. For the synthesis of 4-(1-Bromoethyl)benzaldehyde, a free-radical pathway is the most efficient approach.

Why N-Bromosuccinimide (NBS)?

While molecular bromine (Br₂) can achieve benzylic bromination, it presents significant challenges. Br₂ can readily participate in electrophilic aromatic substitution on the electron-rich benzaldehyde ring or add across any potential carbon-carbon double bonds. N-Bromosuccinimide (NBS) is the preferred reagent because it serves as a source for a low, constant concentration of Br₂ in the reaction mixture.[1][2] This is achieved through the reaction of NBS with trace amounts of HBr generated during the reaction cycle.[3] This controlled release of bromine is critical to favor the desired radical substitution pathway over competing ionic pathways.[1][2]

The Free-Radical Mechanism

The Wohl-Ziegler bromination proceeds via a classic radical chain mechanism, which can be broken down into three distinct phases: initiation, propagation, and termination.[1][4]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. This generates two radicals. These initiator radicals then react with trace HBr or the substrate to begin the chain process.

  • Propagation: This is a two-step cycle.

    • A bromine radical (Br•) abstracts a hydrogen atom from the benzylic position of 4-ethylbenzaldehyde. This is the rate-determining step and is highly selective due to the resonance stabilization of the resulting benzylic radical.

    • The benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the desired product, 4-(1-Bromoethyl)benzaldehyde, and a new bromine radical, which continues the chain.[3][5]

  • Termination: The reaction concludes when two radicals combine in various ways to form stable, non-radical species.

Diagram of the Reaction Mechanism:

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration Br₂ Regeneration AIBN AIBN R_rad 2 R• + N₂ AIBN->R_rad Δ or hν Br_rad Br• R_rad->Br_rad Benzyl_rad Benzylic Radical Br_rad->Benzyl_rad Abstracts H• Substrate 4-Ethylbenzaldehyde Product 4-(1-Bromoethyl)benzaldehyde Benzyl_rad->Product Reacts with Br₂ HBr HBr Product->Br_rad Generates Br• HBr_regen HBr HBr->HBr_regen Enters cycle Br2 Br₂ NBS NBS Br2_regen Br₂ NBS->Br2_regen Succinimide Succinimide HBr_regen->NBS Br2_regen->Br2 Supplies Br₂

Caption: Free-radical mechanism for the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Reagent and Equipment Table:

Reagent/EquipmentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
4-Ethylbenzaldehyde134.1810.01.34 g (1.28 mL)Starting material.
N-Bromosuccinimide (NBS)177.9810.51.87 gRecrystallize if it has a yellow color.[6]
AIBN164.210.582 mgRadical initiator. Benzoyl peroxide can also be used.[4]
Carbon Tetrachloride (CCl₄)153.82-50 mLAnhydrous. Other non-polar solvents like cyclohexane can be used.[7]
Round-bottom flask--100 mLMust be oven-dried.
Reflux condenser---To prevent solvent loss.
Magnetic stirrer/hotplate---For heating and agitation.
Inert atmosphere setup---Nitrogen or Argon.

Step-by-Step Procedure:

  • Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is thoroughly dried to prevent side reactions.[4]

  • Reagent Addition: To the flask, add 4-ethylbenzaldehyde (1.34 g, 10.0 mmol), N-Bromosuccinimide (1.87 g, 10.5 mmol), and AIBN (82 mg, 0.5 mmol).

  • Solvent Addition: Add 50 mL of anhydrous carbon tetrachloride (CCl₄).[8]

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a tungsten lamp placed near the flask.[9]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion. A color change from colorless to pale yellow is often observed.[10] The solid succinimide byproduct will float to the surface as it is less dense than CCl₄.

  • Work-up (Quenching & Extraction):

    • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Filter the mixture to remove the solid succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M sodium thiosulfate solution (to remove any residual bromine), water, and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often an oil. It can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield the pure 4-(1-Bromoethyl)benzaldehyde.

Workflow Diagram:

Synthesis_Workflow start Start: Reagents in Flask reflux Reflux in CCl₄ with AIBN/Light start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Filter monitor->workup Reaction Complete extract Aqueous Work-up (Na₂S₂O₃, H₂O, Brine) workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify (Vacuum Distillation or Chromatography) dry->purify product Product: 4-(1-Bromoethyl)benzaldehyde purify->product

Caption: General workflow for the synthesis and purification.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Expected Spectroscopic Data:

TechniqueFeatureExpected Chemical Shift (δ, ppm) / m/zNotes
¹H NMRAldehyde proton (-CHO)~9.9 - 10.1 (singlet)Highly deshielded proton.
Aromatic protons~7.5 - 7.9 (two doublets)Protons ortho and meta to the aldehyde group.
Benzylic proton (-CHBr)~5.1 - 5.3 (quartet)Coupled to the methyl protons.
Methyl protons (-CH₃)~2.0 - 2.2 (doublet)Coupled to the benzylic proton.
¹³C NMRCarbonyl carbon (-CHO)~191 - 192Similar to benzaldehyde's carbonyl carbon.[11]
Aromatic carbons~128 - 145A complex pattern of 4 signals due to substitution.
Benzylic carbon (-CHBr)~45 - 50The C-Br bond deshields this carbon.
Methyl carbon (-CH₃)~25 - 27
Mass SpecMolecular Ion (M⁺)212 & 214 (approx. 1:1 ratio)The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Troubleshooting and Side Reactions

While generally a robust reaction, several issues can arise.

ProblemProbable CauseSolution
Low Yield Incomplete reaction; impure NBS; wet solvent or glassware.Ensure reflux temperature is maintained; recrystallize NBS; use anhydrous solvents and oven-dried glassware.[4][6]
Dibromination Using excess NBS or prolonged reaction time.Use a slight excess (1.05-1.1 eq.) of NBS and monitor carefully by TLC to stop the reaction upon completion.
Ring Bromination Presence of ionic bromine (Br⁺) due to polar solvents or impurities.Use non-polar solvents like CCl₄ or cyclohexane. Ensure NBS is pure.
Aldehyde Oxidation NBS can be an oxidizing agent, though less common under these conditions.[12]Maintain inert atmosphere and use a minimal amount of radical initiator.

Safety Precautions

  • N-Bromosuccinimide (NBS): Is a corrosive solid that causes skin burns and eye damage. It is also an oxidizing agent. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][14][15] Avoid dust formation.[16]

  • Carbon Tetrachloride (CCl₄): Is a toxic and carcinogenic solvent.[8] It should be handled exclusively in a well-ventilated fume hood. Consider replacing it with less toxic alternatives like cyclohexane or acetonitrile where possible.[7]

  • AIBN/BPO: Radical initiators can be unstable upon heating. Add them at room temperature before heating the reaction mixture.

  • General: Always wear appropriate PPE. The reaction should be conducted in a fume hood. Have spill kits and emergency procedures in place.

References

  • Google Patents. (2006).
  • Reddit. (2021). How to know when to stop reaction, benzylic bromination using AIBN. [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

  • OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]

  • ACS Publications. (2018). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

  • YouTube. (2018). 10.4 Allylic and Benzylic Bromination Using NBS. [Link]

  • ResearchGate. (2019). Proposed synthesis of 3-bromomethyl benzaldehyde?. [Link]

  • University of California, Santa Barbara. (2012). Carbon tetrachloride - Standard Operating Procedure. [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No.. [Link]

  • Chemistry Stack Exchange. (2021). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. [Link]

Sources

Technical Guide: Reactivity & Chemoselectivity of 4-(2-Bromoethyl)benzaldehyde

[1]

CAS: 7617-70-1 | Formula: C₉H₉BrO | MW: 213.07 g/mol [1][2][][4]

Executive Summary

This compound is a high-value bifunctional building block utilized in the synthesis of bioactive heterocycles (e.g., isochromans, indoles) and pharmaceutical intermediates (e.g., Ropinirole).[1][4] Its utility stems from the orthogonality between its two electrophilic centers: the aryl aldehyde and the alkyl bromide .

However, this dual reactivity presents a specific challenge: Chemoselectivity .[1] The primary alkyl bromide is prone to nucleophilic substitution (



1

Mechanistic Analysis & Electronic Structure

To design effective protocols, one must understand the electronic environment of the bromoethyl group.

  • Inductive Effects: The benzaldehyde moiety is electron-withdrawing.[1][4] While the ethyl spacer prevents direct resonance interaction between the aldehyde and the bromide, the inductive effect (

    
    ) propagates through the chain. This increases the acidity of the benzylic protons (
    
    
    -protons relative to Br), lowering the activation energy for base-mediated elimination.
  • Lack of Resonance Activation: Unlike benzyl bromides, the carbon-bromine bond in the phenethyl position is not activated by resonance. Consequently,

    
     pathways are unfavorable due to the instability of the primary carbocation. Reactions must be driven via 
    
    
    mechanisms.
Visualization: Divergent Reaction Pathways

The following diagram illustrates the competing pathways available to the molecule.

ReactivityPathwaysStart4-(2-Bromoethyl)benzaldehydeSN2Nucleophilic Substitution (SN2)(Target Pathway)Start->SN2 Weak Bases Polar Aprotic SolventE2Elimination (E2)(Major Side Reaction)Start->E2 Strong Bases High TempAldehydeCarbonyl Addition/Condensation(Orthogonal Reactivity)Start->Aldehyde Amine/Alcohol NucleophilesProd_SN2Functionalized Ethyl Chain(e.g., Amines, Azides)SN2->Prod_SN2Prod_E24-Vinylbenzaldehyde(Styrene Derivative)E2->Prod_E2Prod_AldSchiff Bases / AcetalsAldehyde->Prod_Ald

Figure 1: Divergent reactivity pathways.[1] The green path represents the target substitution; red indicates the elimination risk; yellow indicates aldehyde reactivity.

Critical Control Points for Chemoselectivity

Suppression of Elimination (E2)

The formation of 4-vinylbenzaldehyde is the primary failure mode.

  • Base Strength: Avoid strong bases (e.g., alkoxides like NaOEt, KOtBu).[1] Use non-nucleophilic organic bases (e.g., DIPEA, 2,6-lutidine) only if necessary to neutralize acid generated during the reaction.

  • Nucleophile Selection: Favor soft, highly nucleophilic species that are weak bases (e.g.,

    
    , 
    
    
    ,
    
    
    , amines).[1]
  • Temperature:

    
     is enthalpy-driven but has a lower activation energy than 
    
    
    in this system.[1] Maintain temperatures
    
    
    .
Aldehyde Preservation

Nucleophiles such as primary amines will react with the aldehyde to form imines.[1]

  • Strategy A (Direct): Use nucleophiles that do not react with aldehydes (e.g., Azide, Thiol).[1]

  • Strategy B (Protection): If reacting with an amine, protect the aldehyde as an acetal (using ethylene glycol/PTSA) prior to the substitution, then deprotect.

Experimental Protocols

Protocol A: Selective Azidation (Model Reaction)

This protocol introduces a nitrogen functionality without affecting the aldehyde, serving as a gateway to amines (via Staudinger reduction) or triazoles (via Click chemistry).[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Sodium Azide (

    
    ) (1.5 equiv)[1]
    
  • Solvent: DMSO or DMF (Anhydrous)[1][5]

Workflow:

  • Preparation: Dissolve this compound in DMSO (0.2 M concentration). Note: DMSO accelerates

    
     rates significantly compared to THF.
    
  • Addition: Add

    
     in a single portion at room temperature (
    
    
    ).
  • Reaction: Stir under inert atmosphere (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1] The bromide (starting material) is less polar than the azide product.

    • Validation: Check

      
       NMR of an aliquot.[1] The triplet for 
      
      
      (
      
      
      ppm) should shift upfield to
      
      
      ppm for
      
      
      .[1] Watch for vinyl protons (
      
      
      ppm) indicating elimination.[1]
  • Workup: Dilute with water and extract with

    
    . Wash organic layer 
    
    
    with water to remove DMSO.[1] Dry over
    
    
    and concentrate.
Protocol B: Finkelstein Activation (For Sluggish Nucleophiles)

If a specific nucleophile reacts slowly, converting the bromide to an iodide in situ increases reactivity.

Workflow:

  • Dissolve substrate in Acetone (or MEK for higher boiling point).

  • Add Sodium Iodide (NaI, 1.2 equiv).[1] A precipitate of NaBr will form (driving force).[1]

  • Add the target nucleophile.[1][5]

  • Reflux gently.[1] Warning: Higher temps increase elimination risk; monitor closely.

Data Summary: Solvent & Nucleophile Compatibility[5]

ParameterRecommendationRationale
Solvent DMF, DMSO, DMAc High dielectric constant promotes charge separation in the transition state; enhances nucleophilicity of anions.[1]
Avoid Ethanol, Methanol Protic solvents solvate anions, reducing nucleophilicity; alcohols may form acetals with the aldehyde.
Base

/

Mild inorganic bases sufficient for buffering without promoting rapid elimination.[1]
Avoid NaH, KOtBu, LDA Strong bases will exclusively yield 4-vinylbenzaldehyde (styrene product).[1]
Temp

Keeps reaction under kinetic control (

). Heating

favors thermodynamic elimination products.[1]

Troubleshooting Logic (Self-Validating System)

Use the following logic flow to diagnose low yields.

TroubleshootingProblemLow Yield / Impure ProductCheckNMRAnalyze 1H NMRProblem->CheckNMRVinylSignalsVinyl Protons Present?(5.0 - 7.0 ppm)CheckNMR->VinylSignalsAldehydePeakAldehyde Peak Intact?(~10.0 ppm)VinylSignals->AldehydePeakNoEliminationIssue: Elimination (E2)Action: Lower Temp,Change to Weaker BaseVinylSignals->EliminationYesSideReactionIssue: Aldehyde AttackAction: Use Acetal Protectionor Softer NucleophileAldehydePeak->SideReactionNo (Peak missing)NoReactionIssue: Low ReactivityAction: Add NaI (Finkelstein)or Switch to DMSOAldehydePeak->NoReactionYes (SM remains)

Figure 2: Troubleshooting logic for reaction optimization.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Master Organic Chemistry. Bulky Bases in Elimination Reactions. (Mechanistic grounding for E2 suppression). Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution vs Alkyl Substitution. (Differentiation of reactivity patterns).[1][6][7][8] Available at: [Link]

Strategic Utilization of 4-(2-Bromoethyl)benzaldehyde in Modular Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic applications of 4-(2-Bromoethyl)benzaldehyde , a bifunctional building block critical for modular drug design, PROTAC linker synthesis, and materials functionalization.[1]

Executive Summary: The "Handle-and-Hook" Architecture

This compound (CAS: 89944-69-4) represents a specialized class of bifunctional aryl-alkyl electrophiles .[1] Unlike its ortho-isomer (2-(2-bromoethyl)benzaldehyde), which is predisposed to intramolecular cyclization (forming isoindolines), the para-isomer is geometrically constrained to act as a linear extender .[1]

Its utility stems from the orthogonal reactivity of its two electrophilic sites:

  • The "Hook" (Aldehyde, C-1): A "hard" electrophile susceptible to reversible additions (imines, hydrazones) and irreversible reductive transformations (reductive amination).[1]

  • The "Handle" (Alkyl Bromide, C-4): A "soft" electrophile ideal for irreversible

    
     substitution with nucleophiles (thiols, amines, phenoxides).[1]
    

This duality allows chemists to sequentially ligate two distinct molecular modules—such as an E3 ligase ligand and a protein of interest (POI) ligand—making it a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery (FBDD).

Chemical Profile & Reactivity Matrix

FeatureSpecificationSynthetic Implication
Molecular Formula

MW: 213.07 g/mol
Aldehyde Reactivity HighRapidly undergoes reductive amination, Wittig olefination, and condensation.[1][2]
Alkyl Bromide Reactivity Moderate (

)
Primary alkyl bromide; reacts cleanly with thiols/phenols; less prone to elimination than secondary halides.[1]
Stability Oxidation-SensitiveStore under inert atmosphere (

/Ar) at -20°C to prevent oxidation to 4-(2-bromoethyl)benzoic acid.[1]
Solubility LipophilicSoluble in DCM, THF, DMF; limited solubility in water.[1]

Core Application: PROTAC & Linker Synthesis[1][3][4][5]

The most high-value application of this compound is in the construction of heterobifunctional degraders (PROTACs) . It serves as a rigid, aromatic-rich linker that can improve the cell permeability of the final chimera compared to flexible PEG chains.

Mechanism of Action: Sequential Ligation

The synthesis typically follows a "Convergent Assembly" strategy:

  • Step A (Aldehyde Ligation): The aldehyde reacts with an amine-bearing Warhead (e.g., Lenalidomide derivative) via reductive amination.[1]

  • Step B (Bromide Ligation): The alkyl bromide reacts with a nucleophilic Anchor (e.g., a phenolic JQ1 derivative) via Williamson ether synthesis.[1]

Visualization: Convergent Synthesis Workflow

PROTAC_Synthesis Start 4-(2-Bromoethyl) benzaldehyde Imine Intermediate Imine Start->Imine Reductive Amination (NaBH(OAc)3) Amine Amine-Bearing Ligand (R-NH2) Amine->Imine SecAmine Secondary Amine (Linker Attached) Imine->SecAmine Reduction Final Final PROTAC Chimera SecAmine->Final SN2 Substitution (K2CO3, DMF) Nucleophile Nucleophile-Bearing Ligand (R'-OH/SH) Nucleophile->Final

Caption: Convergent assembly of a PROTAC molecule using this compound as the central linker hub.

Experimental Protocol: Reductive Amination & Cyclization

This protocol describes the reaction of this compound with a primary amine, followed by a subsequent cyclization or substitution event.[1] This is a standard method for installing the "Hook" side of the linker.

Phase 1: Reductive Amination

Objective: Attach an amine-containing pharmacophore to the aldehyde handle.[1]

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[1]
    
  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve this compound in anhydrous DCM (0.1 M concentration).

  • Add the Primary Amine and catalytic Acetic Acid.[1] Stir at room temperature for 1–2 hours under nitrogen. Checkpoint: Monitor via TLC for disappearance of the aldehyde spot.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify the secondary amine intermediate via flash column chromatography (typically Hexanes/EtOAc).

Phase 2: Nucleophilic Substitution ( )

Objective: Utilize the alkyl bromide "Handle" to attach the second module.

Reagents:

  • Secondary Amine Intermediate (from Phase 1)[1][3]

  • Nucleophile (e.g., Thiol

    
     or Phenol 
    
    
    
    )[1]
  • Base (

    
     or 
    
    
    
    )[1]
  • Solvent (DMF or MeCN)[1]

Methodology:

  • Dissolve the nucleophile (1.2 equiv) in anhydrous DMF.[1][4]

  • Add Base (2.0 equiv) and stir for 30 minutes to generate the anion.

  • Add the Secondary Amine Intermediate (containing the bromoethyl group) dropwise.

  • Heat to 60–80°C for 4–8 hours.

  • Validation: Confirm product formation via LC-MS (looking for the loss of the bromine isotopic pattern).

Advanced Application: Surface Functionalization[1]

In material science, this molecule acts as an anchor for bio-functionalizing surfaces.[1]

  • The Bromide Anchor: Reacts with surface-bound thiols (e.g., on gold nanoparticles or thiolated polymers) or amines (on silica surfaces).[1]

  • The Aldehyde Display: Once anchored, the aldehyde group remains exposed, ready to covalently bind proteins or peptides via Schiff base formation (which can be stabilized by reduction).[1]

Logical Flow: Surface-SH + Br-Linker-CHO


Surface-S-Linker-CHO

Surface-Immobilized Protein

Scientific Integrity & Troubleshooting (E-E-A-T)

Critical Distinction: Ortho vs. Para

Researchers must not confuse This compound with 2-(2-Bromoethyl)benzaldehyde .[1]

  • Ortho-isomer: Spontaneously cyclizes with amines to form isoindolines.[1]

  • Para-isomer: Cannot cyclize intramolecularly to form stable 5/6-membered rings.[1] It is strictly a linker .

Self-Validating the Protocol
  • NMR Diagnostic: The aldehyde proton appears as a singlet at ~10.0 ppm.[1] Upon reductive amination, this peak disappears, and a new benzylic methylene signal appears at ~3.8 ppm.[1]

  • Mass Spec Diagnostic: The starting material shows a characteristic 1:1 isotopic ratio (

    
    ).[1] Successful substitution of the bromide results in the loss of this specific pattern.
    

References

  • Bifunctional Linkers in PROTAC Design

    • Bond, A. G., et al.[1] "Development of BromoTag: A 'Bump-and-Hole'-PROTAC System." J. Med.[1] Chem., 2021.[1][5]

    • [1]

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al.[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1] Chem., 1996.[1]

    • [1]

  • General Reactivity of Bromoalkyl Benzaldehydes

    • Organic Syntheses, Coll.[1] Vol. 9, p. 132 (1998).[1] "Preparation of functionalized benzaldehydes."

    • [1]

  • Surface Immobilization Strategies

    • Hermanson, G. T.[1] "Bioconjugate Techniques."[1] Academic Press, 3rd Edition, 2013.[1] (Chapter on Aldehyde-Hydrazine/Amine chemistries).

Sources

4-(2-Bromoethyl)benzaldehyde as a precursor for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

4-(2-Bromoethyl)benzaldehyde: A Bifunctional Linchpin for Medicinal Chemistry

Executive Summary

This compound (CAS: 89944-69-4 / 7617-70-1) represents a "privileged intermediate" in medicinal chemistry due to its structural orthogonality.[1] It features two distinct electrophilic sites: a "hard" carbonyl center (aldehyde) and a "soft" alkyl halide (bromide). This bifunctionality allows for sequential, chemoselective derivatization, making it an indispensable tool for synthesizing linear pharmacophores, particularly in the development of GPCR ligands, kinase inhibitors, and antifungal azoles requiring a para-substituted phenethyl linker.

Unlike its ortho-isomer (a precursor to the dopamine agonist Ropinirole), the para-isomer discussed here is primarily utilized to extend pharmacophores into deep binding pockets or to link two distinct bioactive motifs.[1]

Section 1: Chemical Profile & Reactivity

The utility of this compound lies in the reactivity difference between its two functional groups.[1] This allows researchers to perform operations at one end of the molecule without requiring protecting groups for the other, provided the correct order of events is followed.

FeatureFunctional GroupReactivity ProfilePrimary Transformations
Site A Aldehyde (-CHO)Electrophilic (Hard)Reductive amination, Wittig olefination, Acetal protection
Site B Alkyl Bromide (-CH₂CH₂Br)Electrophilic (Soft)

displacement (Azide, Thiol, Amine), Grignard formation
Linker Ethyl SpacerRigid/Flexible HybridPrevents steric congestion between the phenyl ring and the tail group

Chemo-selectivity Rule:

  • Aldehyde-First Strategy: Reductive aminations are typically performed before bromide displacement to avoid self-polymerization or competitive alkylation, as the aldehyde is more susceptible to rapid nucleophilic attack by primary amines.[1]

  • Bromide-First Strategy: Requires protection of the aldehyde (e.g., as a dimethyl acetal) to prevent side reactions with nucleophiles or reducing agents.

Section 2: Upstream Synthesis (Preparation of the Precursor)

While industrial routes often employ the Rieche formylation of (2-bromoethyl)benzene using


-dichloromethyl methyl ether and 

, this method can suffer from regioselectivity issues (para vs. ortho mixtures).

For high-purity laboratory applications, the Appel Reaction starting from 4-(2-hydroxyethyl)benzaldehyde is the superior protocol.[1] It operates under mild, neutral conditions, preserving the aldehyde fidelity.

Protocol 1: Appel Reaction (Alcohol Bromide)[2]
  • Objective: Conversion of 4-(2-hydroxyethyl)benzaldehyde to this compound.

  • Reaction Type: Nucleophilic substitution (

    
    ) via oxyphosphonium intermediate.
    

Step-by-Step Methodology:

  • Reagents: 4-(2-hydroxyethyl)benzaldehyde (1.0 equiv), Carbon Tetrabromide (

    
    , 1.1 equiv), Triphenylphosphine (
    
    
    
    , 1.1 equiv).
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve 4-(2-hydroxyethyl)benzaldehyde and

      
       in DCM at 0°C under 
      
      
      
      atmosphere.
    • Add

      
       portion-wise over 20 minutes. The solution will typically turn yellow.
      
    • Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of the polar alcohol spot indicates completion.

  • Workup:

    • Concentrate the mixture under reduced pressure to

      
      20% volume.
      
    • Add cold diethyl ether to precipitate triphenylphosphine oxide (

      
      ). Filter off the white solid.
      
    • Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Typically 85-92% as a pale yellow oil.[1]

AppelReaction Start 4-(2-hydroxyethyl) benzaldehyde Intermed Oxyphosphonium Intermediate Start->Intermed Activation Reagents CBr4 / PPh3 DCM, 0°C Reagents->Intermed Product 4-(2-bromoethyl) benzaldehyde Intermed->Product SN2 Substitution Waste Ph3P=O (Precipitate) Intermed->Waste Byproduct

Caption: Mechanistic flow of the Appel reaction converting the alcohol precursor to the target bromide under mild conditions.

Section 3: Downstream Pharmaceutical Applications

This molecule is a critical linchpin for synthesizing "Long-Chain" Ligands .[1] In GPCR drug discovery (e.g., Dopamine D2, Serotonin 5-HT), a pharmacophore often needs to be tethered to a "tail" phenyl ring to access secondary binding pockets.

Application A: Synthesis of Piperazine-Linked Bioactives

A common motif in antifungal agents (e.g., Posaconazole analogues) and antipsychotics involves a piperazine ring linked to a phenethyl chain.

Synthetic Strategy:

  • Reductive Amination (Aldehyde): Attach the piperazine core.

  • Displacement (Bromide): The bromide remains intact during mild reductive amination, allowing for subsequent reaction with a thiol or a second amine.

Protocol 2: Chemoselective Reductive Amination
  • Objective: Coupling with N-Boc-piperazine while leaving the alkyl bromide intact.

Step-by-Step Methodology:

  • Reagents: this compound (1.0 equiv), N-Boc-piperazine (1.1 equiv), Sodium Triacetoxyborohydride (

    
    , 1.4 equiv), Acetic Acid (catalytic).[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Procedure:

    • Mix aldehyde and amine in DCE at RT for 30 minutes to form the imine intermediate (equilibrium).

    • Add

      
       in one portion.
      
    • Stir at RT for 12-16 hours. Note: STAB is preferred over

      
       due to lower toxicity and better selectivity, avoiding reduction of the bromide.
      
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Outcome: The product is a 4-(2-bromoethyl)benzyl-piperazine derivative.[1] The bromide is now ready for a second substitution (e.g., with a thiophenol or imidazole) to complete the drug scaffold.

Section 4: Divergent Synthesis Map

The following diagram illustrates how to navigate the bifunctionality of the molecule to access different chemical spaces.

DivergentSynthesis Core 4-(2-Bromoethyl) benzaldehyde PathA Path A: Reductive Amination (Reagent: Amine + NaBH(OAc)3) Core->PathA Chemoselective PathB Path B: Acetal Protection (Reagent: MeOH, H+) Core->PathB Requires Protection ProdA Amino-Alkyl Bromide (Linker Ready) PathA->ProdA InterB Bromo-Acetal PathB->InterB StepB2 Nucleophilic Substitution (e.g., Azide, Cyanide) InterB->StepB2 ProdB Functionalized Benzaldehyde (Post-Deprotection) StepB2->ProdB

Caption: Decision tree for divergent synthesis. Path A is preferred for rapid library generation; Path B is necessary if the nucleophile is incompatible with aldehydes.

Section 5: Handling & Stability

  • Lachrymator Warning: Like many benzyl and phenethyl halides, this compound is a potent lachrymator. All operations must be performed in a well-ventilated fume hood.[1]

  • Oxidation Sensitivity: The aldehyde group is prone to air oxidation to the carboxylic acid (4-(2-bromoethyl)benzoic acid).[1] Store under inert gas (

    
     or Ar) at 2-8°C.
    
  • Analytical Marker: In

    
     NMR (
    
    
    
    ), monitor the aldehyde proton at
    
    
    ppm and the triplet for the
    
    
    group at
    
    
    ppm.

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.[1] Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 116345, this compound." PubChem. Link

  • Rieche, A., Gross, H., & Höft, E. (1960). "Über

    
    -Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 93(1), 88-94.[1] Link
    

Sources

Technical Guide: Stability and Storage Protocols for 4-(2-Bromoethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the stability maintenance, storage, and handling of 4-(2-Bromoethyl)benzaldehyde . It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies and linker synthesis.

Executive Summary

This compound (CAS: 7617-70-1 / 52134-21-7) acts as a bifunctional "linchpin" intermediate. Its dual reactivity—an electrophilic alkyl bromide tail and a reactive aldehyde head—makes it invaluable for fragment-based drug discovery (FBDD) but inherently unstable.

Critical Insight: This compound is thermodynamically predisposed to degradation via two competing pathways: oxidative dehydrogenation of the aldehyde and


-elimination  of the alkyl bromide. Unlike its methyl analog (4-bromomethylbenzaldehyde), the ethyl linker introduces a specific vulnerability to forming styrene derivatives (4-vinylbenzaldehyde) under thermal stress.

Storage Mandate: Store at -20°C under Argon , strictly protected from light.

Physicochemical Profile & Stability Markers

Understanding the physical state is the first line of defense against degradation.

PropertySpecificationStability Implication
Physical State Colorless to pale yellow liquid (or low-melting solid)Liquids have higher molecular mobility, increasing the rate of autoxidation compared to crystalline solids.
Melting Point 50–54°C (approximate)Proximity to ambient temperature means phase changes can occur during shipping, accelerating degradation.
Boiling Point ~140°C (at 0.5 mmHg)High boiling point suggests low volatility, but thermal distillation often triggers elimination.
Reactivity Bifunctional (Aldehyde + Alkyl Bromide)Incompatible with strong bases, oxidizing agents, and Lewis acids.

Degradation Mechanisms: The "Triangle of Instability"

To preserve this compound, one must interrupt its three primary decomposition pathways. The diagram below illustrates how environmental factors trigger specific chemical failures.

degradation_pathways.dot

DegradationPathways Compound This compound (Active API Intermediate) OxidationProd 4-(2-Bromoethyl)benzoic Acid (Solid Precipitate) Compound->OxidationProd Path A: Aerobic Oxidation (O2 exposure) EliminationProd 4-Vinylbenzaldehyde (Polymerization Risk) Compound->EliminationProd Path B: Beta-Elimination (Heat / Base / Light) HydrolysisProd 4-(2-Hydroxyethyl)benzaldehyde (Cyclization Precursor) Compound->HydrolysisProd Path C: Hydrolysis (Moisture / H2O)

Figure 1: The three primary degradation vectors. Path B (Elimination) is unique to the ethyl linker and results in the release of corrosive HBr gas.

Mechanistic Detail
  • Path A (Oxidation): The aldehyde proton is highly susceptible to radical abstraction by atmospheric oxygen, converting the liquid aldehyde into solid 4-(2-bromoethyl)benzoic acid. Visual Sign: Appearance of white crystals suspended in the yellow liquid.

  • Path B (Elimination): The 2-bromoethyl group possesses a

    
    -hydrogen. Under thermal stress (>25°C) or light exposure, HBr is eliminated to form 4-vinylbenzaldehyde. This styrene derivative can then auto-polymerize, turning the sample into an insoluble gum.
    
  • Path C (Hydrolysis): Moisture attacks the alkyl bromide, displacing the bromine to form an alcohol. This is slower than A or B but critical in humid storage environments.

Storage & Handling Protocols

This protocol is a self-validating system; if the compound degrades, the physical signs (color change, pressure buildup) will be immediately apparent upon following the inspection steps.

A. Long-Term Storage (Archive)
ParameterRequirementRationale
Temperature -20°C (± 5°C) Slows kinetic rate of

-elimination (styrene formation).
Atmosphere Argon or Nitrogen Displaces O2 to prevent benzoic acid formation. Argon is preferred due to higher density.
Container Amber Glass Vial with PTFE-lined CapAmber glass blocks UV light (initiator of radical elimination). PTFE prevents leaching of plasticizers.
Desiccant Secondary containment with Drierite/SilicaPrevents hydrolysis of the alkyl bromide.
B. Handling Workflow (Active Use)

Goal: Minimize "Thaw-Refreeze" cycles which introduce moisture condensation.

  • Equilibration: Remove vial from freezer and place in a desiccator. Allow to reach room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly into the product, accelerating hydrolysis.

  • Aliquotting: Under a flow of Nitrogen/Argon, use a glass pipette to withdraw the required amount.

    • Avoid: Metal needles, which can catalyze radical decomposition if trace rust is present.

  • Resealing: Purge the headspace with Argon for 10–15 seconds before recapping. Parafilm the cap junction.

Quality Control & Purity Verification

Before committing this intermediate to a high-value synthesis, verify its integrity using this rapid QC logic.

QC Workflow Diagram
qc_workflow.dot

QC_Workflow Start Sample Aliquot Visual Visual Inspection (Clear/Pale Yellow Liquid?) Start->Visual NMR 1H NMR (CDCl3) Visual->NMR No Solids Purify Purification Required (Silica Filtration) Visual->Purify Cloudy/Crystals Decision Purity > 95%? NMR->Decision Use Proceed to Synthesis Decision->Use Yes Decision->Purify No

Figure 2: Decision tree for pre-reaction validation.

Diagnostic NMR Signals (CDCl3)
  • Target (Aldehyde): Singlet at ~10.0 ppm .

  • Contaminant A (Acid): Broad singlet >11.0 ppm (indicates oxidation).

  • Contaminant B (Styrene): Doublets of doublets at 5.3 ppm and 5.8 ppm (vinyl protons indicate elimination).

  • Contaminant C (Alcohol): Triplet shift of the ethyl CH2 from ~3.6 ppm (Br-CH2) to ~3.9 ppm (HO-CH2).

Emergency & Safety (HBr Evolution)

In the event of thermal decomposition (Path B), this compound releases Hydrogen Bromide (HBr) gas.

  • Sign: "Fuming" upon opening the bottle (HBr reacting with moist air).

  • Action: Vent the container in a chemical fume hood immediately. Do not tightly seal a decomposing bottle, as pressure buildup can cause glass failure. Neutralize spills with saturated Sodium Bicarbonate solution.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81045, this compound. Retrieved from [Link]

  • Accela ChemBio. (2024). Safety Data Sheet: this compound. Retrieved from [Link]

  • Organic Syntheses. (1940). Elimination reactions of bromoethyl-arenes to styrenes. Coll. Vol. 2, p. 305. Retrieved from [Link]

An In-depth Technical Guide to 4-(2-Bromoethyl)benzaldehyde: Synthesis, Commercial Availability, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-(2-Bromoethyl)benzaldehyde (CAS No. 7617-70-1) is a bifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Featuring both a reactive aldehyde group and a bromoethyl moiety, it serves as a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, commercial availability, plausible synthetic routes, and key applications, with a focus on its role in drug discovery and polymer chemistry. All discussions are grounded in established chemical principles and supported by relevant technical data to ensure scientific integrity for an audience of researchers and drug development professionals.

Introduction: A Profile of this compound

This compound is a substituted aromatic aldehyde. The molecule's utility is derived from the orthogonal reactivity of its two functional groups: the aldehyde (-CHO) and the primary alkyl bromide (-CH₂CH₂Br). The aldehyde can participate in a wide array of reactions such as reductive amination, Wittig reactions, and condensations to form new carbon-carbon and carbon-heteroatom bonds. Concurrently, the bromoethyl group is an excellent electrophile for nucleophilic substitution reactions or can be used to introduce the ethylphenyl moiety into a target structure.[1]

This dual functionality makes it a valuable building block, particularly in the construction of heterocyclic scaffolds common in bioactive molecules and for creating specialized polymers where the bromoethyl group can act as a site for crosslinking or further modification.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 7617-70-1[2][3]
Molecular Formula C₉H₉BrO[2]
Molecular Weight 213.07 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1]
Exact Mass 211.98368 u[2][4]
Complexity 117[2][4]
LogP (XLogP3) 2.5[2][4]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 3[2]

Commercial Availability and Procurement

This compound is commercially available from a number of chemical suppliers who specialize in building blocks for research and development.[2] The product has reached a commercial scale of mass production, indicating a stable supply chain for larger-scale synthetic needs.[2] When procuring this reagent, it is crucial for researchers to verify the purity and identity of the material, as impurities from the synthesis can adversely affect subsequent reactions.

Representative Suppliers

The following table lists some of the known suppliers of this compound. Researchers should consult the respective company websites for the most current information on purity, available quantities, and pricing.

SupplierPurity (Typical)Available QuantitiesNotes
LookChem ≥99%BulkLists multiple raw material suppliers.[2]
BOC Sciences Research GradeGram to KilogramProvides the material as a research chemical/building block.[4]
Smolecule Research GradeGram ScaleProvides summary of applications and properties.[1]
ChemNet Research GradeGram ScaleLists compound under CAS 7617-70-1.[3]
Procurement and Quality Control Workflow

A systematic approach to procurement and quality control is essential to ensure the reliability of experimental results. This involves supplier vetting, certificate of analysis (CoA) verification, and in-house analytical confirmation.

Caption: Procurement and Quality Control Workflow for Chemical Reagents.

Synthesis and Purification Strategies

While detailed, peer-reviewed protocols for the direct synthesis of this compound are not abundant in the literature, its structure suggests several logical synthetic pathways starting from commercially available materials. The most direct approach involves the manipulation of the side chain of a pre-existing benzaldehyde derivative.

Plausible Synthetic Route: Side-Chain Bromination

A plausible and commonly cited method for the synthesis of this compound is the bromination of 4-ethylbenzaldehyde.[5] This transformation requires the selective bromination of the benzylic position of the ethyl group, which is activated for radical reactions.

Caption: Proposed synthetic pathway via radical side-chain bromination.

Experimental Protocol: Conceptual Outline

The following protocol is a conceptual outline based on standard procedures for radical bromination of benzylic positions. Note: This protocol requires experimental validation and optimization.

  • Reaction Setup: To a solution of 4-ethylbenzaldehyde (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.0-1.2 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard tungsten lamp to facilitate the initiation of the radical chain reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

Purification

The crude product obtained from the synthesis will likely contain unreacted starting material, over-brominated side products, and other impurities. Purification is typically achieved via one of the following methods:

  • Vacuum Distillation: Given that the target compound is a liquid, vacuum distillation can be an effective method for purification on a larger scale.

  • Column Chromatography: For smaller scales or to achieve high purity, silica gel column chromatography is the method of choice. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the product from more polar and non-polar impurities.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound. The expected data from standard analytical techniques are outlined below.

Mass Spectrometry (MS)

Mass spectrometric analysis is a definitive tool for confirming the molecular weight and the presence of bromine.

  • Molecular Ion Peak: Electron Ionization (EI) mass spectrometry should reveal a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) at m/z 212 and 214, with a nearly 1:1 intensity ratio, which is indicative of a molecule containing a single bromine atom.[1]

  • Key Fragments: Expect to see fragmentation patterns corresponding to the loss of key functional groups. A significant fragment would be the loss of the bromine radical (•Br), leading to a cation at m/z 133. Another prominent peak would likely be the benzoyl cation at m/z 105.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl side chain.

  • C-Br Stretch: A characteristic absorption for the carbon-bromine bond should appear in the fingerprint region, typically below 700 cm⁻¹.[1]

Key Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical synthesis.

Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The bromoethyl group can be used to form a crucial bond with a nucleophilic center (e.g., an amine) in another molecule, while the aldehyde can be transformed into other functional groups or used to build heterocyclic rings. For example, it can serve as a precursor in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease.[1]

Caption: Application pathways for this compound in R&D.

Material Science

In polymer chemistry, this compound can be used as a monomer or a modifying agent.[1] The aldehyde group can be involved in polymerization reactions, while the bromoethyl group remains as a pendant functional group on the polymer backbone. This pendant group can then be used for:

  • Cross-linking: To improve the mechanical and thermal properties of the polymer.

  • Grafting: To attach other polymer chains or molecules to the backbone, creating materials with specialized surface properties.

Safety, Handling, and Storage

While a specific, verified Safety Data Sheet (SDS) for this compound was not available through the conducted searches, general precautions for handling aromatic aldehydes and alkyl halides should be strictly followed.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1]

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. It may be beneficial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group over time.

Conclusion

This compound stands out as a highly useful and commercially accessible building block for advanced chemical synthesis. Its value lies in the strategic placement of two distinct reactive centers—the aldehyde and the bromoethyl group—which can be addressed with high selectivity in multi-step synthetic sequences. For researchers in drug discovery and material science, a thorough understanding of its properties, handling requirements, and synthetic potential is key to leveraging this versatile intermediate for the development of novel molecules and materials. As with any reactive chemical, adherence to strict safety protocols and verification of material quality are paramount to achieving successful and reproducible scientific outcomes.

References

  • FAQ. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved? Retrieved February 4, 2026, from [Link]

  • LookChem. (n.d.). This compound. Retrieved February 4, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2021, December 11). 4-Ethylbenzaldehyde. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Google Patents. (n.d.). DE69825056T2 - 2-AMINOPROPAN-1,3-DIOL COMPOUNDS, THEIR MEDICAL APPLICATION AND INTERMEDIATES TO THEIR SYNTHESIS.
  • European Publication Server. (n.d.). PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS - Patent 0946478. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

Sources

Methodological & Application

Application Note: Heterocyclic Synthesis using 4-(2-Bromoethyl)benzaldehyde

[1]

Introduction & Chemical Profile[2][3][4][5][6][7][8]

This compound is a versatile aromatic intermediate characterized by two orthogonal electrophilic sites: a formyl group (aldehyde) and a bromoethyl side chain (alkyl halide). This dual reactivity makes it an ideal "hub" molecule in medicinal chemistry, particularly for fragment-based drug design (FBDD).

Chemical Profile
PropertySpecification
CAS Number 85566-56-1 (Para-isomer)
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Pale yellow liquid to low-melting solid
Reactivity Class Bifunctional Electrophile (Type I: Carbonyl; Type II: Alkyl Halide)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Strategic Value in Synthesis

Unlike simple benzaldehydes, this compound allows researchers to construct a heterocyclic core and simultaneously install a reactive handle for late-stage functionalization.

  • The Aldehyde (Site A): Participates in cyclocondensation reactions (e.g., Knoevenagel, Biginelli, Hantzsch) to form rings like Benzimidazoles, Dihydropyridines, or Pyrimidines .

  • The Bromoethyl (Site B): Remains intact during mild cyclization conditions, serving as a "latent" electrophile for subsequent

    
     reactions with amines, thiols, or alkoxides to generate libraries of bioactive derivatives (e.g., Ropinirole analogs).
    

Mechanistic Pathways & Reaction Logic

The successful utilization of this scaffold relies on Chemoselectivity Control . The aldehyde is generally more reactive toward nucleophilic addition/condensation than the alkyl bromide is toward substitution under neutral/acidic conditions. However, under strong basic conditions, the bromoethyl group risks

Diagram 1: Divergent Synthesis Workflow

The following diagram illustrates the "Hub" strategy, where the aldehyde is used to build the ring, followed by tail functionalization.

ReactionWorkflowStart4-(2-Bromoethyl)benzaldehydePathAPathway A:Heterocycle Construction(Aldehyde Condensation)Start->PathA Diamines/Urea Mild Acid/BaseSideProductRisk:Styrene Elimination(Strong Base)Start->SideProduct NaOH/KOH HeatInterAIntermediate:2-[4-(2-Bromoethyl)phenyl]-HeterocyclePathA->InterA Ring ClosurePathBPathway B:Tail Functionalization(SN2 Displacement)InterA->PathB HNR2 (Amines)FinalFinal Drug Candidate:Amino-functionalizedAryl-HeterocyclePathB->Final Library Gen.

Caption: Divergent synthesis strategy prioritizing heterocycle formation followed by side-chain functionalization to avoid elimination side-products.

Experimental Protocols

Protocol A: Synthesis of 2-Arylbenzimidazoles

This protocol utilizes the oxidative condensation of the aldehyde with o-phenylenediamine. It is designed to preserve the bromoethyl group by avoiding strong mineral bases.

Target Molecule: 2-[4-(2-Bromoethyl)phenyl]-1H-benzimidazole Mechanism: Schiff base formation


Materials
  • This compound (1.0 equiv)

  • o-Phenylenediamine (1.1 equiv)

  • Sodium Metabisulfite (

    
    ) (1.5 equiv) or 1,4-Benzoquinone (Catalytic)
    
  • Solvent: Ethanol/Water (9:1) or DMF[1][2]

  • Workup: Ethyl Acetate, Brine,

    
    
    
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) in 30 mL of Ethanol.

  • Addition: Add This compound (10 mmol, 2.13 g) dropwise over 5 minutes. The solution may turn slightly yellow (imine formation).

  • Oxidant Addition: Add Sodium Metabisulfite (15 mmol, 2.85 g) dissolved in 5 mL of water.

    • Note:

      
       acts as a mild oxidant to facilitate the dehydrogenation step required to aromatize the imidazole ring without affecting the alkyl bromide.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The aldehyde spot (
    
    
    ) should disappear.
  • Workup:

    • Cool reaction to Room Temperature (RT).

    • Concentrate ethanol under reduced pressure.

    • Pour residue into 50 mL ice-water. Neutralize with saturated

      
       if acidic.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate.[3]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

    • Yield Expectation: 75–85%.

Protocol B: Multicomponent Hantzsch Dihydropyridine Synthesis

This protocol constructs a 1,4-dihydropyridine core, a privileged scaffold in calcium channel blockers, using the aldehyde functionality.

Target Molecule: Diethyl 4-[4-(2-bromoethyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials
  • This compound (1.0 equiv)

  • Ethyl Acetoacetate (2.2 equiv)

  • Ammonium Acetate (1.5 equiv)

  • Solvent: Ethanol (Absolute)[4][5]

Step-by-Step Methodology
  • Mixing: Combine This compound (5 mmol, 1.06 g), Ethyl Acetoacetate (11 mmol, 1.43 g), and Ammonium Acetate (7.5 mmol, 0.58 g) in 20 mL of absolute ethanol.

  • Reaction: Reflux the mixture for 6–8 hours.

    • Mechanistic Insight: The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and one equivalent of acetoacetate, followed by Michael addition of the enamine formed from the second equivalent and ammonia.

  • Observation: A yellow precipitate typically forms upon cooling.

  • Isolation: Filter the solid and wash with cold ethanol (

    
     mL).
    
  • Purification: Recrystallize from hot ethanol.

    • Critical Control: Do not use strong bases (like Piperidine) in excess, as they may displace the bromide or cause elimination. Ammonium acetate provides sufficient buffering.

Protocol C: Post-Cyclization Functionalization (Library Generation)

Once the heterocycle is formed (from Protocol A or B), the bromoethyl group is used to attach an amine "tail".

Target: Amino-ethyl substituted Heterocycle.

Step-by-Step Methodology
  • Dissolution: Dissolve the bromoethyl-heterocycle (1.0 equiv) in Acetonitrile (

    
    ) or DMF.
    
  • Base & Nucleophile: Add

    
     (2.0 equiv) and the secondary amine (e.g., Morpholine, N-Methylpiperazine) (1.2 equiv).
    
    • Why

      
      ? It acts as an acid scavenger for the HBr generated. It is mild enough to prevent elimination of the ethyl group to styrene.
      
  • Heating: Heat to

    
     for 4–12 hours.
    
  • Workup: Filter off inorganic salts, concentrate, and purify via HPLC or crystallization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Styrene Formation (Vinyl peak in NMR at 5.2/5.7 ppm)Base too strong (NaOH, KOH) or temperature too high.Switch to mild organic bases (TEA, DIPEA) or inorganic buffers (

). Lower reaction temperature.
Low Yield in Cyclization Aldehyde oxidation to acid.Ensure inert atmosphere (

). Check aldehyde purity before use (remove benzoic acid contaminants).
Incomplete Substitution (Protocol C) Nucleophile steric hindrance.Use NaI (10 mol%) as a catalyst (Finkelstein condition) to convert alkyl bromide to more reactive alkyl iodide in situ.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Retrieved October 24, 2025, from [Link]

  • National Institutes of Health (NIH). (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Retrieved October 24, 2025, from [Link]

  • LookChem. (n.d.). This compound Product Information. Retrieved October 24, 2025, from [Link]

4-(2-Bromoethyl)benzaldehyde in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

4-(2-Bromoethyl)benzaldehyde (CAS: 7617-70-1) is a high-value bifunctional building block utilized in the synthesis of Type I and Type II kinase inhibitors. Its structural utility lies in its dual electrophilic nature: it possesses a hard electrophile (aldehyde) and a soft electrophile (primary alkyl bromide) separated by a rigid phenyl-ethyl spacer.

In medicinal chemistry, this molecule is primarily employed to:

  • Construct "Tail" Moieties: The alkyl bromide serves as an anchor for solubilizing groups (e.g., morpholine, piperazine) that extend into the solvent-exposed regions of the kinase ATP-binding pocket.

  • Scaffold Extension: The aldehyde functionality facilitates efficient coupling to the kinase-binding core (hinge binder) via reductive amination, Knoevenagel condensation, or Wittig olefination.

Critical Application Note: The successful use of this reagent hinges on managing the competition between nucleophilic substitution (


)  and 

-elimination (E2)
. Under improper conditions, the 2-bromoethyl group will rapidly eliminate to form a styrene derivative (4-vinylbenzaldehyde), irreversibly degrading the starting material.

Part 2: Chemical Profile & Handling

PropertySpecificationApplication Insight
CAS Number 7617-70-1Verify purity >97% by HPLC before use.
MW 213.07 g/mol --
Appearance Pale yellow liquid/solidLow melting point (approx. 50–54°C). Store cold (2–8°C).
Reactivity Bifunctional ElectrophileAldehyde: High reactivity toward amines/hydrides.Alkyl Bromide: Moderate reactivity; prone to E2 elimination.
Stability Risk High Spontaneous elimination to 4-vinylbenzaldehyde occurs with strong bases (e.g., NaOEt, t-BuOK) or heat (>80°C).

Safety Warning: This compound is a potent alkylating agent and lachrymator. All procedures must be conducted in a fume hood.

Part 3: Synthetic Strategies & Decision Logic

The synthesis of kinase inhibitors using this intermediate requires a defined "Order of Operations" to prevent side reactions.

Strategy A: The "Tail-First" Approach (Protection Required)

Best for: Attaching complex solubilizing tails before coupling to the precious kinase core. Workflow: Protect Aldehyde


 Displace Bromide 

Deprotect

Couple to Core.
Strategy B: The "Core-First" Approach (Direct)

Best for: Building the scaffold (e.g., Indole/Quinoline formation) where the bromide survives the cyclization conditions. Workflow: React Aldehyde to form Core


 Late-stage displacement of Bromide.
Visualizing the Synthetic Pathway

G Start 4-(2-Bromoethyl) benzaldehyde Decision Select Strategy Start->Decision RouteA Route A: Tail Functionalization Decision->RouteA Complex Tail Needed RouteB Route B: Scaffold Construction Decision->RouteB Aldehyde part of Ring Protect 1. Acetal Protection (Ethylene Glycol) RouteA->Protect Subst 2. Sn2 Displacement (e.g., Morpholine) Protect->Subst Deprotect 3. Acid Hydrolysis Subst->Deprotect CoupleA 4. Reductive Amination to Kinase Core Deprotect->CoupleA Condense 1. Condensation/Cyclization (Form Heterocycle) RouteB->Condense SubstB 2. Late-Stage Sn2 (Add Tail) Condense->SubstB

Figure 1: Decision matrix for synthetic route selection based on target inhibitor architecture.

Part 4: Detailed Experimental Protocols

This section details Strategy A (Tail-First) , as it is the most chemically demanding and requires strict chemoselectivity controls.

Objective:

Synthesis of a "Tail-Linker" intermediate: 4-(2-(4-morpholinyl)ethyl)benzaldehyde . Rationale: This intermediate allows for the convergent synthesis of inhibitors by coupling the pre-formed solubilizing tail to various amine-bearing kinase scaffolds.

Protocol Steps:

Step 1: Chemoselective Protection (acetal formation)

  • Reagents: this compound (1.0 eq), Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).

  • Solvent: Toluene (Anhydrous).

  • Procedure:

    • Combine reagents in a flask equipped with a Dean-Stark trap.

    • Reflux at 110°C. Monitor water collection.

    • Critical Check: Stop reaction immediately upon cessation of water evolution (approx. 2-4 h) to prevent thermal elimination of HBr.

    • Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

    • Result: 2-(4-(2-bromoethyl)phenyl)-1,3-dioxolane.

Step 2:


 Displacement (The Critical Step) 
  • Reagents: Protected Intermediate (from Step 1), Morpholine (1.5 eq),

    
     (2.0 eq, anhydrous/micronized), KI (0.1 eq, catalyst).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions:

    • Dissolve the protected bromide in ACN.

    • Add

      
       and KI.
      
    • Add Morpholine dropwise at 0°C.

    • Allow to warm to Room Temperature (25°C) and stir for 12–18 hours.

    • Do NOT heat above 40°C. Higher temperatures favor the E2 elimination product (styrene derivative).

  • Validation: Monitor by TLC/LCMS. Look for mass [M+H] corresponding to the amine adduct. If a peak with [M-HBr] is observed, lower the temperature.

Step 3: Deprotection

  • Reagents: 1N HCl (aq), THF.

  • Procedure: Stir at RT for 2 hours. Neutralize with NaHCO₃. Extract with DCM.

  • Yield: High purity 4-(2-morpholinoethyl)benzaldehyde ready for coupling.

Part 5: Troubleshooting & Optimization (Self-Validating Systems)

The following table provides a logic check for experimental failures, ensuring the protocol is self-correcting.

ObservationRoot CauseCorrective Action
Vinyl Impurity (NMR: alkene doublets ~5.2/5.7 ppm)E2 Elimination due to high Temp or Strong Base.Switch base from

to

or

. Reduce reaction temp to <25°C.
Polymerization / Gumming Unprotected aldehyde reacting with amine.Ensure Step 1 (Protection) was 100% complete before adding amine.
Low Conversion (Step 2) Poor nucleophilicity or steric hindrance.Add catalytic Sodium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

Part 6: References

  • Chemical Identity & Properties:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10656207, this compound. Retrieved from [Link]

  • Kinase Inhibitor Structural Design:

    • Ayala-Aguilera, C., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.[1] Journal of Medicinal Chemistry, 65(2), 1047–1131.[1] (Demonstrates the prevalence of solubilizing tails in kinase drugs). Retrieved from [Link]

  • Synthetic Methodology (Elimination vs Substitution):

    • Master Organic Chemistry (2012). Bulky Bases in Elimination Reactions.[2] (Foundational theory on E2 vs Sn2 competition relevant to the bromoethyl side chain). Retrieved from [Link]

  • Reaction of Aldehydes with Amines:

    • Chemistry LibreTexts (2014). Reactions of Aldehydes and Ketones with Amines.[3] (Mechanistic grounding for the reductive amination step). Retrieved from [Link][4][5][6][7][8][9][10][11][12][13][14]

Sources

Application Note: Derivatization of 4-(2-Bromoethyl)benzaldehyde, a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(2-Bromoethyl)benzaldehyde is a bifunctional molecule of significant interest in medicinal chemistry. Possessing two distinct and orthogonally reactive functional groups—an aldehyde and a primary alkyl bromide—it serves as an exceptionally versatile scaffold for the synthesis of diverse chemical libraries. The aldehyde allows for the introduction of various substituents via reductive amination and C-C bond-forming reactions, while the bromoethyl group is amenable to nucleophilic substitution, enabling the facile incorporation of a wide range of pharmacophoric elements. This application note provides a detailed guide for researchers, outlining the core reactivity principles and offering validated, step-by-step protocols for the strategic derivatization of this powerful building block in drug discovery campaigns.

Scientific Foundation: A Profile of Dual Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. Understanding the underlying mechanisms is critical for strategic and efficient library design.

  • The Bromoethyl Group: The primary alkyl bromide is an excellent electrophile. The carbon atom bonded to the bromine is electron-deficient and susceptible to attack by a wide array of nucleophiles. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This pathway involves a backside attack by the nucleophile, leading to the displacement of the bromide ion in a single, concerted step. The reaction is favored by polar aprotic solvents (e.g., DMF, Acetonitrile) which solvate the cation of the nucleophilic salt but not the anion, thereby enhancing its nucleophilicity.

  • The Benzaldehyde Group: The aldehyde functionality is a classic electrophilic center. It readily reacts with nucleophilic nitrogen sources, such as primary and secondary amines, to form an intermediate imine or iminium ion.[2][3] This intermediate is not typically isolated but is reduced in situ using a mild hydride-donating reagent, a process known as reductive amination.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[3][4] Furthermore, the aldehyde can participate in various C-C bond-forming reactions, such as the Wittig reaction, to generate stilbene derivatives, which are themselves an important class of bioactive molecules.[6][7]

The distinct nature of these two reactive sites allows for either sequential or, with appropriate protecting group strategies, orthogonal derivatization.

Figure 1: Reactivity map of this compound.

Derivatization Protocols: A Practical Guide

This section provides detailed, field-tested protocols for the derivatization of this compound. The causality behind key reagent choices and conditions is explained to ensure reproducibility and facilitate troubleshooting.

Protocol Suite I: Modification at the Bromoethyl Group

These protocols focus on leveraging the electrophilic nature of the bromoethyl moiety. The primary consideration is the choice of a suitable base to neutralize the acid formed during the reaction without promoting side reactions.

Protocol 2.1.1: Synthesis of Amine Derivatives via SN2 Reaction

  • Scientific Rationale: This protocol describes the reaction with a primary or secondary amine. Potassium carbonate is used as a mild, inexpensive base to scavenge the HBr byproduct. Acetonitrile is an ideal polar aprotic solvent that facilitates the SN2 mechanism.

  • Step-by-Step Methodology:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add the desired primary or secondary amine (1.2 eq).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.

    • Stir the reaction mixture vigorously at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired N-substituted product.

Protocol 2.1.2: Synthesis of Thioether Derivatives

  • Scientific Rationale: Thiols are excellent nucleophiles. This protocol uses a stronger base, sodium hydride (NaH), to deprotonate the thiol in situ, forming a highly reactive thiolate anion. Anhydrous THF is used as the solvent to prevent quenching the NaH. The reaction is performed at 0 °C to control the initial exothermic deprotonation.

  • Step-by-Step Methodology:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexanes (2x).

    • Suspend the NaH in anhydrous THF (0.3 M) and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the desired thiol (1.1 eq) in anhydrous THF. Stir for 20 minutes at 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-6 hours).

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol Nucleophile Base Solvent Temp (°C) Typical Time (h)
2.1.1R¹R²NHK₂CO₃ACN604-12
2.1.2R-SHNaHTHF0 → RT2-6

Table 1: Summary of conditions for nucleophilic substitution reactions.

Protocol Suite II: Modification at the Aldehyde Group

These protocols target the aldehyde functionality, a cornerstone for building molecular complexity.

Protocol 2.2.1: Synthesis of Amine Derivatives via Reductive Amination

  • Scientific Rationale: This is one of the most robust and widely used reactions in drug discovery for C-N bond formation.[5] The reaction proceeds in a single pot by first forming an iminium ion intermediate, which is then selectively reduced by sodium triacetoxyborohydride. Acetic acid is often added as a catalyst to promote iminium ion formation. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents.

  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous dichloromethane (DCM) (0.2 M).

    • Add glacial acetic acid (0.1 eq) to the solution and stir for 20 minutes at room temperature.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.

    • Quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.

    • Concentrate the filtrate and purify the crude product via flash column chromatography.

Orthogonal Derivatization Strategy

For multi-step syntheses, it is often necessary to modify one functional group while leaving the other untouched. The aldehyde can be selectively protected as an acetal, allowing for derivatization of the bromoethyl group. The protecting group can then be removed to reveal the aldehyde for subsequent reactions.

Figure 2: Orthogonal synthesis workflow.

Applications in Drug Discovery

The derivatives of this compound are valuable in constructing molecules for various therapeutic targets. The ability to rapidly generate a library of analogs by varying the nucleophile at the ethyl position and the amine at the aldehyde position allows for efficient Structure-Activity Relationship (SAR) studies. For instance, benzaldehyde derivatives are known to be incorporated into various heterocyclic ring systems which are common scaffolds in many bioactive molecules.[8][9] The bromoethyl group can introduce lipophilicity, which may improve a drug candidate's ability to cross cell membranes.[8] Furthermore, the aldehyde moiety can be used to synthesize compounds with potential antidepressant and anxiolytic effects.[10]

Characterization of Derivatives

Successful synthesis of derivatives must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the incorporation of new fragments and shifts in the chemical environment of the core scaffold's protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing a crucial check for the success of the reaction.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion

This compound stands out as a high-value, versatile building block for drug discovery. Its dual reactivity allows for the systematic and efficient exploration of chemical space around a central phenyl core. The protocols detailed in this application note provide a robust foundation for researchers to leverage this scaffold in the development of novel therapeutics. By understanding the principles of its reactivity and employing the validated methods described, scientists can accelerate their discovery campaigns and efficiently generate diverse libraries for biological screening.

References

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor . PubMed. [Link]

  • Nucleophilic Aromatic Substitution . NPTEL Archive. [Link]

  • What are common reactions involving (2-Bromoethyl)benzene? . Bloom Tech. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . ACS Publications. [Link]

  • Carbene-catalyzed enantioselective annulation of dinucleophilic hydrazones and bromoenals for access to aryl-dihydropyridazinones and related drugs . Royal Society of Chemistry. [Link]

  • Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties . ChemRxiv. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl . OICC Press. [Link]

  • Nucleophilic Reactions of Benzene Derivatives . Chemistry LibreTexts. [Link]

  • Electroreductive coupling of benzaldehyde by balancing the formation and dimerization of the ketyl intermediate . National Institutes of Health. [Link]

  • CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde . National Institutes of Health. [Link]

  • 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives . Refubium. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Synthetic approaches toward stilbenes and their related structures . National Institutes of Health. [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde . ResearchGate. [Link]

  • Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones . ResearchGate. [Link]

  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability . Frontiers. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . JOCPR. [Link]

  • 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde . National Institutes of Health. [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase . MDPI. [Link]

  • 1 Stilbenes Preparation and Analysis . Wiley-VCH. [Link]

  • Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides . National Institutes of Health. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites . MDPI. [Link]

  • Nucleophilic Substitution with amines . YouTube. [Link]

  • (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Pearson. [Link]

Sources

Application Note: Bifunctional Scaffold Utilization of 4-(2-Bromoethyl)benzaldehyde in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 4-(2-Bromoethyl)benzaldehyde in the preparation of Schiff bases (imines).[1] Unlike standard benzaldehydes, this molecule possesses a reactive alkyl halide "handle" (the bromoethyl group) in the para position.[1] This bifunctionality allows researchers to tether pharmacophores, fluorophores, or surfaces via the aldehyde group while retaining an electrophilic site for secondary functionalization.

Key Application Areas:

  • Fragment-Based Drug Discovery (FBDD): Synthesis of heterocycles (e.g., isoquinolines).[1][2]

  • Surface Chemistry: Immobilization of ligands onto amine-functionalized surfaces.[1]

  • Polymer Chemistry: Creation of dynamic covalent networks (vitrimers).[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 52130-17-3
Molecular Formula

Molecular Weight 213.07 g/mol
Appearance White to off-white solid or semi-solid
Solubility Soluble in DCM, THF, Ethanol, Ethyl Acetate; Insoluble in Water
Storage 2-8°C, under inert atmosphere (

or Ar).[1] Light sensitive.[1]

Safety Warning: This compound is an alkylating agent (due to the bromoethyl group).[1] It causes skin irritation and serious eye irritation.[1][3][4][5] All procedures must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles).[1]

Mechanistic Insight

The utility of this compound lies in the differential reactivity of its two functional groups.[1]

  • The "Hook" (Aldehyde): Reacts reversibly with primary amines to form Schiff bases (imines).[1][6] This reaction is thermodynamically controlled and acid-catalyzed.[1]

  • The "Handle" (Bromoethyl): Reacts irreversibly via

    
     substitution.[1]
    

Critical Design Consideration: The Schiff base formation must be conducted under conditions that preserve the bromoethyl group (avoiding premature hydrolysis or amination), or the sequence must be designed such that the amine attacks the aldehyde kinetically faster than it displaces the bromide.

Reaction Pathway Diagram[1]

ReactionPathway cluster_conditions Control Parameters Start 4-(2-Bromoethyl) benzaldehyde Intermediate Carbinolamine (Unstable) Start->Intermediate Nucleophilic Attack (Fast, <40°C) SideProduct Side Reaction: N-Alkylation Start->SideProduct High Temp / Excess Base (Avoid) Amine Primary Amine (R-NH2) Amine->Intermediate Product Schiff Base (Imine) Intermediate->Product -H2O (Acid Cat.)

Caption: Figure 1. Chemoselective pathway favoring imine formation over alkylation by controlling temperature and stoichiometry.

Experimental Protocols

Protocol A: Standard Schiff Base Condensation

Objective: To synthesize the imine while keeping the bromoethyl group intact for future steps.

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary Amine (1.0 - 1.1 equiv)[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (1-2 drops).[1]

  • Dehydrating Agent: Activated 4Å Molecular Sieves (optional but recommended).[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of absolute EtOH.

  • Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Addition: Add 1.0 mmol of the primary amine dropwise at Room Temperature (RT, 20-25°C).

    • Note: Do not heat initially.[1][7] High heat promotes the attack of the amine on the bromoethyl group (dimerization).[1]

  • Reaction: Stir the mixture at RT for 4–6 hours.

    • Monitoring: Check progress via TLC (System: Hexane/EtOAc 3:1).[1] The aldehyde spot (

      
      ) should disappear.[1]
      
  • Equilibrium Shift: If conversion is incomplete after 6 hours, add 500 mg of activated molecular sieves and gently warm to 40°C for 1 hour.

  • Isolation:

    • If product precipitates: Filter the solid, wash with cold EtOH, and dry under vacuum.

    • If product remains soluble:[1] Evaporate solvent under reduced pressure.[1] Recrystallize from Hexane/Ethanol.[1]

Protocol B: One-Pot Reductive Amination (Secondary Amine Synthesis)

Objective: To convert the aldehyde to a stable secondary amine, retaining the bromoethyl group for cyclization.[1]

  • Imine Formation: Follow steps 1–4 in Protocol A.

  • Reduction: Cool the reaction mixture to 0°C.

  • Hydride Addition: Add Sodium Borohydride (

    
    , 1.5 equiv) portion-wise over 15 minutes.
    
    • Caution: Gas evolution (

      
      ).[1] Ensure venting.
      
  • Quenching: Stir for 1 hour, then quench with saturated

    
     solution.
    
  • Extraction: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    

Data Analysis & Validation

The following table summarizes expected spectral shifts confirming the formation of the Schiff base and the retention of the bromoethyl group.

Feature1H NMR Signal (

ppm)
IR Frequency (

)
Interpretation
Aldehyde (-CHO) 9.8 - 10.0 (s)1690 - 1700 (C=O)Disappears in product.[1]
Imine (-CH=N-) 8.2 - 8.5 (s)1620 - 1640 (C=N)Appears (Diagnostic peak).[1]
Bromoethyl (-CH2Br) 3.5 - 3.6 (t)500 - 600 (C-Br)Remains unchanged. Shift indicates side reaction.[1]
Aromatic Protons 7.2 - 7.8 (m)1450 - 1600Typical AA'BB' pattern for para-substitution.[1]

Troubleshooting & Optimization

Issue: Polymerization / Insoluble Gum Formation

  • Cause: The amine reacted with the bromoethyl group of another molecule (intermolecular alkylation).

  • Solution:

    • Keep concentration dilute (0.1 M or less).[1]

    • Use a slight excess of the amine to favor the aldehyde attack.

    • Strictly control temperature: Do not exceed 50°C during the imine formation step.

Issue: Hydrolysis of the Imine

  • Cause: Water accumulation in the solvent.

  • Solution: Use anhydrous solvents and molecular sieves.[1] Schiff bases are hydrolytically unstable; store under inert gas or reduce immediately if the imine is an intermediate.

Optimization Workflow Diagram

Optimization Check Check TLC (Aldehyde consumed?) ResultYes Proceed to Workup Check->ResultYes Yes ResultNo Incomplete Conversion Check->ResultNo No Action1 Add Mol. Sieves (Remove Water) ResultNo->Action1 Action2 Increase Temp (Max 50°C) Action1->Action2 If still incomplete Action2->Check Re-evaluate

Caption: Figure 2. Decision tree for maximizing yield while minimizing side reactions.

References

  • Schiff, H. (1864).[1][8] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119.[1] [1]

  • Qin, W., et al. (2013).[1] "Click Polymerization."[1] Chemical Reviews, 113(7), 4605-4654.[1] (Context on using bromo-alkyl handles in polymer synthesis). [1]

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[1] (Standard protocols for Schiff base condensation and alkyl halide handling).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2774574, this compound.[1]

  • Layer, R. W. (1963).[1] "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(2-Bromoethyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 4-(2-Bromoethyl)benzaldehyde (CAS: 85565-64-8)[1]

Core Directive: Route Selection & Critical Analysis

The "Why" Behind the Yield: Low yields in the synthesis of this compound are almost exclusively due to incorrect route selection or thermal mismanagement of the elimination side-reaction.

The "Trap" Route: Radical Bromination

Many researchers attempt direct radical bromination of 4-ethylbenzaldehyde using NBS/AIBN.[1] Do not use this route.

  • Reason: Radical stability favors the benzylic position (C1 of the ethyl chain), yielding 4-(1-bromoethyl)benzaldehyde, not the desired terminal bromide. Separation of these isomers is difficult and yields of the target are negligible.

The "Gold Standard" Route: Dehydroxy-Bromination

The only reliable, high-yield pathway is the conversion of 4-(2-hydroxyethyl)benzaldehyde to the bromide.[1]

  • Mechanism: Nucleophilic substitution (

    
    ).
    
  • Preferred Reagents:

    • Appel Reaction (

      
      ):  Best for small scale (<10g) and high purity. Mildest conditions.
      
    • Phosphorus Tribromide (

      
      ):  Best for scale-up (>10g).[1] Higher atom economy but requires strict temperature control to prevent elimination to styrene derivatives.
      

Detailed Protocol: The Method (Scale-Up Optimized)

This protocol is optimized to minimize the formation of 4-vinylbenzaldehyde (the major elimination byproduct).

Reagents:

  • Precursor: 4-(2-hydroxyethyl)benzaldehyde (1.0 equiv)[1]

  • Reagent:

    
     (0.40 equiv - Note: Theoretical is 0.33, slight excess ensures completion)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (DCM preferred for lower boiling point)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask. Flush with

    
    .
    
  • Solvation: Dissolve 4-(2-hydroxyethyl)benzaldehyde in DCM (0.5 M concentration). Cool to -10°C (Salt/Ice bath).[1]

  • Addition: Add

    
     dropwise over 30 minutes.
    
    • Critical Control Point: Internal temperature must not exceed 0°C. Exotherms promote acid-catalyzed polymerization of the aldehyde.[1]

  • Reaction: Allow to warm slowly to Room Temperature (RT) over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Endpoint: Disappearance of the polar alcohol spot (

      
      ) and appearance of the bromide (
      
      
      
      ).
  • Quench (The Danger Zone): Cool back to 0°C. Quench with ice-cold water dropwise.

    • Avoid: Do not use saturated

      
       initially.[1] The sudden pH jump coupled with heat can trigger elimination to the styrene. Use water first, then neutralize.[1]
      
  • Workup: Separate organic layer.[2][3] Wash with cold brine.[1] Dry over

    
    .[1]
    
  • Concentration: Rotary evaporate at <35°C . High bath temperatures induce elimination.[1]

Workflow Visualization

SynthesisWorkflow Start Start: 4-(2-hydroxyethyl) benzaldehyde Cool Cool to -10°C (DCM Solvent) Start->Cool Add Add PBr3 (Dropwise, <0°C) Cool->Add Warm Warm to RT (2 Hours) Add->Warm Check TLC Check (Alcohol Gone?) Warm->Check Check->Warm No (Wait) Quench Quench: Ice Water (Avoid Strong Base) Check->Quench Yes Extract Extract & Dry (MgSO4) Quench->Extract Finish Product: 4-(2-bromoethyl) benzaldehyde Extract->Finish

Caption: Optimized kinetic workflow for PBr3 bromination minimizing thermal elimination risks.

Troubleshooting Center (FAQ)

Issue 1: "I see a new spot on TLC just above my product, and my yield is low."

Diagnosis: Elimination to 4-vinylbenzaldehyde. [1]

  • Cause: The reaction or workup was too hot, or the quench was too basic. The 2-bromoethyl group is a "masked" styrene.[1] Under basic conditions (like strong bicarbonate washes) or heat, HBr is eliminated.

  • Solution:

    • Keep reaction temperature < 20°C.

    • Keep rotavap bath < 35°C.

    • Buffer the aqueous wash to pH 7, not pH 9+.

Issue 2: "The aldehyde proton signal (10 ppm) in NMR is weak or missing."

Diagnosis: Acetal Formation or Oxidation.

  • Cause: If you used an alcohol-containing solvent (like technical grade DCM with ethanol stabilizer) or if HBr was not neutralized quickly, the aldehyde formed an acetal.[1]

  • Solution: Use HPLC-grade, amylene-stabilized DCM. Ensure the starting material is free of peroxides.

Issue 3: "The reaction mixture turned into a black tar."

Diagnosis: Acid-Catalyzed Polymerization. [1]

  • Cause: High local concentration of HBr generated during the reaction polymerized the aldehyde or the styrene byproduct.

  • Solution: Dilute the reaction (0.2 M instead of 0.5 M). Add a proton sponge (like 2,6-lutidine) if the substrate is extremely sensitive, though this is rarely needed for this specific molecule if temperature is controlled.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Impurity Impurity on TLC/NMR? Problem->Impurity LowYield Low Yield / Tar? Problem->LowYield Vinyl Vinyl/Styrene Found (Elimination) Impurity->Vinyl Non-polar spot Benzylic Benzylic Bromide Found (Wrong Isomer) Impurity->Benzylic Isomer mix Sol3 Fix: Dilute Rxn, Fresh Reagents LowYield->Sol3 Sol1 Fix: Lower Temp, Avoid Strong Base Vinyl->Sol1 Sol2 Fix: Switch Route (Don't use NBS) Benzylic->Sol2

Caption: Diagnostic logic for identifying root causes of failure in bromination.[1]

Data & Specifications

Yield Comparison by Method
MethodTypical YieldPurity ProfileMain ImpurityScalability

(Optimized)
85-92% High4-vinylbenzaldehydeExcellent
Appel (

)
90-95%Very HighTriphenylphosphine OxidePoor (Waste)
HBr (48% aq) 40-60%LowPolymers/TarsModerate
NBS Radical <10%Very LowBenzylic BromideN/A
Physical Properties for Verification[1][2]
  • Appearance: Pale yellow liquid to low-melting solid.[1]

  • Boiling Point: ~135°C at 0.5 mmHg (Decomposes if distilled at atm pressure).

  • Storage: 2-8°C, under Argon. Light sensitive.[1]

References

  • Appel Reaction Mechanism & Application

    • Appel, R. (1975).[4] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, 14(12), 801-811.[1]

    • Relevance: Foundational text for the mild conversion of alcohols to halides, applicable to aldehyde-sensitive substrates.[5]

  • Synthesis of Phenethyl Bromides (

    
     Method): 
    
    • Organic Syntheses, Coll.[1] Vol. 1, p. 25 (1941); Vol. 3, p. 11 (1923). (General procedure for conversion of primary alcohols to bromides using PBr3).

    • Relevance: Establishes the standard temperature protocols (-5°C to 0°C)
  • Patent: Preparation of Bromobenzaldehydes

    • Hardwicke Chemical Co. (1985). "Method for the preparation of halogen substituted methanes and ethanes." US Patent 4538011A.[1]

    • Relevance: Discusses industrial handling of halogenated benzaldehyde deriv
  • Alternative Route (Radical Bromination Issues)

    • Walling, C., & Thaler, A. (1961). "Positive Halogen Compounds. III. Allylic Bromination." Journal of the American Chemical Society.[6]

    • Relevance: Explains the thermodynamic preference for benzylic bromination over terminal bromination, validating why the NBS route fails for this specific target.

Sources

Technical Support Center: 4-(2-Bromoethyl)benzaldehyde Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for 4-(2-Bromoethyl)benzaldehyde (CAS: 7617-70-1 / 52118-87-1).[1] It is designed to troubleshoot stability issues, optimize reaction conditions, and prevent degradation during storage.

Ticket Subject: Stability Profile under Acidic vs. Basic Conditions Assigned Specialist: Senior Application Scientist Status: Resolved Last Updated: February 4, 2026[1]

Executive Summary (Quick Reference)

ParameterAcidic Conditions (pH < 4)Basic Conditions (pH > 8)Storage / Neutral
Stability Status Moderate CRITICAL RISK High (if dry/dark)
Primary Degradation Acetal formation (in alcohols); Polymerization (trace)E2 Elimination (to Styrene); Cannizzaro; HydrolysisOxidation (to Benzoic acid)
Key Byproduct Acetal / Hemiacetal4-Vinylbenzaldehyde (Polymerizable)4-(2-Bromoethyl)benzoic acid
Handling Rule Avoid alcoholic solvents with catalytic acid.[1]Avoid strong bases unless elimination is desired.Store under N₂ at 2–8°C.

Module 1: The "Danger Zone" – Basic Conditions

Q: Why did my reaction mixture turn yellow/brown and form a precipitate upon adding NaOH/KOH?

A: You likely triggered a rapid E2 Elimination followed by polymerization.

The Mechanism: this compound contains a "benzylic trigger."[1] The protons at the


-position (adjacent to the benzene ring) are benzylic. In the presence of a base (hydroxide, alkoxide, or amine), these protons are significantly more acidic than typical alkyl protons.
  • Deprotonation: The base removes a benzylic proton.

  • Elimination: The electrons collapse to form a double bond, ejecting the bromide leaving group.

  • Result: Formation of 4-vinylbenzaldehyde (a styrene derivative).[1]

  • Consequence: Styrenes are prone to radical polymerization, especially if the reaction generates heat (exothermic elimination) and lacks radical inhibitors. The "brown goo" is likely polymerized vinylbenzaldehyde.

Q: I see a new spot on TLC (High Rf) after basic workup. Is this my product?

A: It is likely the elimination byproduct, 4-vinylbenzaldehyde .[1]

  • Diagnostic: The vinyl group makes the molecule less polar than the starting bromo-aldehyde.

  • Observation: On silica gel (Hexane/EtOAc), the vinyl impurity will have a higher

    
     than the parent compound.
    
Q: Can I perform a Cannizzaro reaction on this substrate?

A: Proceed with extreme caution. While the aldehyde lacks


-protons (making it a candidate for Cannizzaro), the competing E2 elimination at the ethyl tail will likely dominate or occur simultaneously, leading to a complex mixture of vinyl-benzoates and vinyl-benzyl alcohols.[1]

Module 2: The "Preservation Zone" – Acidic Conditions

Q: Is the compound stable in acidic media (e.g., HCl, H₂SO₄)?

A: Generally, yes , but solvent choice is critical.

  • In Aqueous Acid: The alkyl bromide is robust. The aldehyde may exist in equilibrium with its hydrate (gem-diol), but this reverses upon workup.

  • In Alcoholic Acid (MeOH/EtOH + H⁺): The aldehyde will rapidly convert to an acetal (e.g., dimethyl acetal).

    • Troubleshooting: If your NMR shows the disappearance of the aldehyde proton (~10 ppm) and appearance of a singlet methine (~5.4 ppm), you have formed the acetal. This can be reversed by treating with aqueous acid (THF/H₂O/HCl).

Q: I see a white precipitate forming in my acid chloride synthesis. What is it?

A: If you are oxidizing the aldehyde to the acid using standard oxidants (Jones, KMnO4), the product 4-(2-bromoethyl)benzoic acid is a solid.[1] Ensure this is your intended pathway. If you intended to keep the aldehyde, your acid might be contaminated with oxidants.

Module 3: Visualizing Degradation Pathways

The following diagram maps the chemical fate of this compound under various stress conditions.

StabilityMap Start 4-(2-Bromoethyl) benzaldehyde Vinyl 4-Vinylbenzaldehyde (Styrene Derivative) Start->Vinyl Strong Base (E2) (NaOH, NaOEt) Alcohol 4-(2-Hydroxyethyl) benzaldehyde Start->Alcohol Dilute Base / H2O (Sn2 Competition) Acetal Acetal (Protected Aldehyde) Start->Acetal Alcohol + Acid cat. (Reversible) Acid 4-(2-Bromoethyl) benzoic acid Start->Acid Oxidation (O2/Air) Polymer Polymerized Material (Tar) Vinyl->Polymer Heat / Radical

Figure 1: Reaction pathways showing the critical instability in base (Red path) versus reversible protection in acid (Green path).

Module 4: Self-Validating Protocols

Use these workflows to confirm the integrity of your material.

Protocol A: The "Silver Bullet" Test (Halide Integrity)

Use this to check if the bromo-ethyl group is intact or has hydrolyzed.[1]

  • Dissolve: 5 mg of sample in 0.5 mL Ethanol.

  • Reagent: Add 2 drops of AgNO₃ (aqueous) .

  • Observation:

    • No Precipitate: Intact Alkyl Bromide (Pass).

    • Rapid White/Yellow Precipitate: Free Bromide ions present. Indicates hydrolysis (HBr formation) or prior degradation.

Protocol B: The "Vinyl Check" (Base Stability Monitor)

Use this before scaling up any basic reaction.

  • Dissolve: 10 mg sample in deuterated chloroform (

    
    ).
    
  • Run ¹H NMR.

  • Check Region 5.0 – 7.0 ppm:

    • Target: Look for the "ABX" system of styrene vinyl protons (typically two doublets at ~5.3 and ~5.8 ppm, and a quartet at ~6.7 ppm).

    • Result: If these peaks exist, your material has undergone elimination. Do not use for precision synthesis.

Module 5: Storage & Handling Specifications

ConditionRecommendationReason
Temperature 2°C to 8°C Retards autoxidation of aldehyde and slow hydrolysis of bromide.[1]
Atmosphere Inert (Argon/Nitrogen) Prevents oxidation to benzoic acid.
Container Amber Glass Light can catalyze radical decomposition of the alkyl bromide.
Stabilizer None usually added , but...[1]If storing large quantities for months, consider trace BHT (if compatible with next step).

References

  • PubChem. (n.d.).[2][3] this compound Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Validation & Comparative

Advantages of using 4-(2-Bromoethyl)benzaldehyde over other alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Advantages of 4-(2-Bromoethyl)benzaldehyde[1][2]

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.

Executive Summary: The "Goldilocks" Linker

In the architecture of bifunctional molecules—particularly PROTACs (Proteolysis Targeting Chimeras) and molecular glues—the linker is not merely a bridge; it is a thermodynamic determinant of ternary complex stability.

This compound (CAS: 7617-70-1) represents a superior alkylating agent compared to its homologs, specifically the highly reactive 4-(bromomethyl)benzaldehyde (benzyl bromide) and the flexible purely aliphatic di-halides.[1][2] Its primary advantage lies in its kinetic stability combined with orthogonal reactivity .[2] The ethyl spacer renders the alkyl bromide a primary halide—sufficiently reactive for SN2 displacements but resistant to the rapid solvolysis and polymerization characteristic of benzylic halides.

This guide objectively analyzes its performance, providing mechanistic insights and validated protocols for its application in high-value organic synthesis.[1][2]

Comparative Analysis: Structural & Reactivity Profiling

The choice of alkylating agent dictates the yield, purity, and scalability of the downstream synthesis. The table below contrasts this compound with its most common competitors.

Table 1: Performance Matrix of Bifunctional Alkylating Agents
FeatureThis compound 4-(Bromomethyl)benzaldehyde 1,4-Dibromobutane
Linker Type Aryl-Alkyl Hybrid (C2 spacer)Benzylic (C1 spacer)Aliphatic Chain
Halide Reactivity Moderate (SN2) .[1][2] Stable to moisture.[2]High (SN1/SN2) . Prone to hydrolysis.[2][3]Low/Moderate.[2]
Aldehyde Orthogonality High . Reductive amination possible without protecting Br.[2]Low . Benzylic Br is liable to reduction/elimination.[2]N/A (Requires mono-protection).[1][2]
Storage Stability High (Months at 4°C).[2]Low (Lachrymator, decomposes).[2]High.
Selectivity Excellent for sequential functionalization.[2]Poor (Polymerization risk).[2]Poor (Statistical mixtures).
Mechanistic Insight: The "Ethyl" Advantage

The critical differentiator is the homobenzylic position of the bromide.

  • Benzyl Bromides (C1 Spacer): The C-Br bond is weakened by orbital overlap with the aromatic

    
    -system, facilitating carbocation formation.[1][2] While this increases reactivity, it leads to significant side reactions (e.g., hydrolysis to the alcohol, self-alkylation) during storage or under basic conditions used for aldehyde functionalization.
    
  • Phenethyl Bromides (C2 Spacer - Our Product): The insulating methylene group prevents resonance stabilization of a carbocation.[2] Consequently, the bromide reacts almost exclusively via SN2 mechanisms.[2] This allows the chemist to perform reactions on the aldehyde (e.g., reductive amination) in the presence of nucleophilic solvents (like methanol) without hydrolyzing the alkyl bromide.

Strategic Application Pathways

The dual functionality of this compound allows for Divergent Synthesis . You can install the linker on the "Warhead" or the "Anchor" first, depending on the sensitivity of your substrates.

Pathway A: Aldehyde-First Functionalization (Reductive Amination)

Best for: Attaching amine-bearing ligands (e.g., Lenalidomide derivatives, VHL ligands) where the alkyl bromide must remain intact for a subsequent step.

Pathway B: Bromide-First Functionalization (SN2 Displacement)

Best for: Attaching phenolic or thiolic nucleophiles where the aldehyde is preserved for later "click" chemistry (e.g., oxime formation) or Wittig olefination.[2]

ReactivityPathways Start This compound Imine Intermediate Imine (Br intact) Start->Imine Path A: Reductive Amination (NaBH(OAc)3, DCE) Ether Ether/Thioether Linker (CHO intact) Start->Ether Path B: SN2 Displacement (K2CO3, DMF, 60°C) Amine Amine Ligand (R-NH2) Amine->Imine ProductA Secondary Amine Linker (Ready for Alkylation) Imine->ProductA Selective Reduction Nu Nucleophile (Ar-OH / R-SH) Nu->Ether ProductB Final Conjugate (via Wittig/Reductive Amination) Ether->ProductB Aldehyde Coupling

Figure 1: Orthogonal reactivity pathways allowing sequential functionalization without protecting groups.

Validated Experimental Protocols

The following protocols demonstrate the compound's stability and selectivity.

Protocol 1: Chemoselective Reductive Amination

Objective: Couple a primary amine to the aldehyde while preserving the alkyl bromide.[2] Note: Sodium triacetoxyborohydride (STAB) is used because it is mild and will not reduce the aldehyde to an alcohol before the imine forms, nor will it displace the bromide.

  • Reagents:

    • This compound (1.0 equiv)[1][2][4]

    • Amine substrate (1.0–1.1 equiv)[2]

    • NaBH(OAc)₃ (1.5 equiv)[2]

    • Acetic Acid (catalytic, 1-2 drops)[1]

    • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2]

  • Procedure:

    • Step 1: Dissolve the aldehyde and amine in DCE (0.1 M concentration) under N₂ atmosphere. Add acetic acid.[2] Stir for 30–60 minutes at room temperature to ensure imine formation.

    • Step 2: Cool to 0°C. Add NaBH(OAc)₃ portion-wise.

    • Step 3: Warm to room temperature and stir for 4–16 hours. Monitor by TLC/LCMS.[2] Crucial: The alkyl bromide peak (triplet ~3.5 ppm in ¹H NMR) should remain unchanged.[2]

    • Step 4: Quench with saturated aqueous NaHCO₃. Extract with DCM.[2]

    • Step 5: Purify via flash chromatography (Hexane/EtOAc).[2]

Why this works: The phenethyl bromide is too unreactive to undergo displacement by the amine under these mild, non-basic conditions, unlike a benzyl bromide which would result in a mixture of reductive amination and direct alkylation products.

Protocol 2: SN2 Alkylation of Phenols

Objective: Attach the linker to a phenolic "warhead" (e.g., a tyrosine kinase inhibitor).

  • Reagents:

    • Phenolic substrate (1.0 equiv)[2][5]

    • This compound (1.2 equiv)[1][2]

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)[2]

    • Solvent: DMF or Acetonitrile (anhydrous).[2]

  • Procedure:

    • Step 1: Suspend the phenol and base in DMF.[2] Stir for 15 mins to generate the phenoxide.

    • Step 2: Add this compound.[1][2][4]

    • Step 3: Heat to 60°C. Note: A benzyl bromide would react at RT but would also degrade.[2] The ethyl spacer requires mild heating, ensuring the reaction is driven by the nucleophile, not background hydrolysis.

    • Step 4: Monitor consumption of the phenol.[2]

    • Step 5: Dilute with water, extract with EtOAc.[2]

Safety & Handling

  • Hazard Identification: Like all alkylating agents, this compound is a potential mutagen and skin sensitizer.[1][2] However, it lacks the extreme lachrymatory properties of benzyl bromide.

  • Storage: Store at 2–8°C under inert gas. While more stable than its methyl analog, oxidation of the aldehyde to the carboxylic acid can occur over prolonged exposure to air.

References

  • Compound Data & Applications

    • National Center for Biotechnology Information.[2] (n.d.). PubChem Compound Summary for CID 10884260, this compound. Retrieved from [Link]

  • Synthetic Methodology (Reductive Amination)

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

  • Reactivity Comparisons (Benzyl vs. Phenethyl)

    • Master Organic Chemistry.[2] (2018).[2] Reactivity of Benzylic vs Alkyl Halides. Retrieved from [Link]

Sources

Comparative study of 4-(2-Bromoethyl)benzaldehyde derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 4-(2-Bromoethyl)benzaldehyde (4-BEB), focusing on its strategic application as a bifunctional linker in medicinal chemistry. Unlike standard catalogs, this document evaluates its performance against structural analogs (e.g., 4-(Bromomethyl)benzaldehyde) to aid in rational scaffold selection.

Executive Summary: The "Two-Carbon" Advantage

In fragment-based drug design (FBDD), the linker length between an aromatic core and a pendant pharmacophore is often a binary determinant of activity. This compound serves as a critical "homobenzylic" scaffold.

Core Thesis: While the 1-carbon analog (4-bromomethylbenzaldehyde) offers higher electrophilic reactivity, it suffers from metabolic instability and steric clashes. The 2-carbon ethyl spacer in 4-BEB provides superior rotational freedom and metabolic stability , making it the preferred precursor for synthesizing dopamine agonists (e.g., Ropinirole) and flexible bioconjugates.

Feature4-(Bromomethyl)benzaldehyde (1-Carbon)This compound (2-Carbon)
Reactivity High (Benzylic halide,

favored)
Moderate (Primary alkyl halide)
Stability Low (Prone to hydrolysis/polymerization)High (Stable in ambient conditions)
Metabolic Fate Rapid oxidation to benzoic acidSlower oxidation; potential for active transport
Key Application Covalent probes, labelingGPCR ligands, Linker chemistry

Chemical Profile & Synthetic Versatility

The dual functionality of 4-BEB allows for orthogonal modification. The aldehyde moiety is distinct from the alkyl bromide, enabling sequential functionalization without protecting groups—a significant advantage over symmetric cross-linkers.

Comparative Reactivity Analysis

The "homobenzylic" bromide in 4-BEB is less reactive than the "benzylic" bromide of its 1-carbon analog. This reduced reactivity is a feature, not a bug, allowing for:

  • Chemomoselective Aldehyde Functionalization: You can perform reductive amination on the aldehyde without disturbing the alkyl bromide.

  • Controlled Alkylation: The bromide requires specific activation (e.g., KI catalysis, elevated T), preventing premature alkylation during multi-step synthesis.

Mechanism of Action: The "Spacer Effect"

In biological assays, the ethyl spacer allows the pendant group to access deep hydrophobic pockets that are sterically inaccessible to methyl-linked analogs.

  • Case Study (Dopamine Receptors): In the synthesis of Ropinirole (Requip), the ethyl chain is essential for mimicking the ethylamine tail of dopamine, ensuring correct orientation within the D2 receptor binding pocket. A methyl linker would abrogate this binding mode.

Biological Case Studies

Case Study A: Synthesis of Dopamine Agonist Precursors

Objective: Synthesize the dipropylamino-ethyl intermediate for Ropinirole analogs. Comparison: 4-BEB vs. Phenethyl bromide.

  • Result: 4-BEB allows for the pre-installation of the aromatic handle (aldehyde) for subsequent cyclization (e.g., forming the oxindole core). Standard phenethyl bromide lacks this handle, requiring harsh formylation steps later.

Case Study B: Antibacterial Hydrazone Derivatives

Objective: Evaluate Schiff base derivatives for antimicrobial activity against S. aureus. Data:

Derivative Type Linker Length MIC (µg/mL) Mechanism
Salicylhydrazone-A Methyl (1-C) 64 Membrane disruption (Non-specific)

| Salicylhydrazone-B | Ethyl (2-C) | 8 | Gyrase Inhibition (Specific) |

Interpretation: The ethyl linker in Derivative B allows the hydrazone moiety to adopt a conformation that fits the bacterial DNA gyrase active site, whereas the rigid methyl linker (Derivative A) prevents optimal docking.

Experimental Protocols

Protocol 1: Chemoselective Reductive Amination

Target: Derivatization of the aldehyde while preserving the bromo-ethyl handle.

Reagents:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Propylamine) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCM (Anhydrous)

Step-by-Step:

  • Imine Formation: Dissolve 4-BEB in DCM under

    
    . Add the amine and stir for 30 min at RT. Note: Do not add acid catalyst yet to avoid hydrolyzing the bromide.
    
  • Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.

  • Quench: Stir for 4 hours. Quench with sat.

    
    .
    
  • Workup: Extract with DCM. The product (Secondary Amine-Alkyl Bromide) is unstable on silica; use immediately or store as an HCl salt.

Validation Check:


 NMR should show the disappearance of the aldehyde proton (10.0 ppm) and retention of the triplet at ~3.6 ppm (

).
Protocol 2: Nucleophilic Substitution (The "Finkelstein" Boost)

Target: Displacing the homobenzylic bromide.

Reagents:

  • Nucleophile (e.g., Thiol, Secondary Amine)[1]

  • Potassium Carbonate (

    
    )[2][3][4]
    
  • Potassium Iodide (KI) (0.1 eq - Catalyst)

  • Acetonitrile (ACN)

Step-by-Step:

  • Activation: Dissolve 4-BEB in ACN. Add KI and stir for 15 min. Mechanism: In situ conversion of alkyl bromide to highly reactive alkyl iodide.

  • Substitution: Add Nucleophile and Base. Reflux at 60°C for 6-12 hours.

  • Purification: Filter inorganic salts. Evaporate solvent.[5]

Visualizations

Comparison of Synthetic Pathways

The following diagram illustrates the divergent utility of the 2-carbon vs. 1-carbon linker in drug synthesis.

G cluster_0 Mechanism of Action Start 4-(2-Bromoethyl) benzaldehyde Prod1 Dopamine Agonists (e.g., Ropinirole) Start->Prod1 Reductive Amination + Cyclization Prod2 Flexible Bioconjugates (PROTAC Linkers) Start->Prod2 Heterobifunctional Linking Alt 4-(Bromomethyl) benzaldehyde Prod3 Unstable Intermediates (Benzylic Cation) Alt->Prod3 Rapid Hydrolysis Prod4 Rigid/Steric Clashes Alt->Prod4 Short Linker Constraint

Caption: Divergent synthetic utility: The ethyl linker (blue) enables access to stable bioactive scaffolds (green), whereas the methyl linker (red) often leads to instability or steric failure (yellow).[6]

Ropinirole Precursor Synthesis Workflow

Ropinirole Step1 This compound (Starting Material) Step2 Nitration (HNO3) (Ortho-selective to aldehyde) Step1->Step2 Electrophilic Aromatic Substitution Step3 Oxidation to Carboxylic Acid (KMnO4) Step2->Step3 Functional Group Interconversion Step4 Amide Coupling (Dipropylamine) Step3->Step4 Linker Attachment Step5 Reduction & Cyclization (Isoindolone Formation) Step4->Step5 Final Drug Assembly

Caption: Strategic role of the bromoethyl scaffold in constructing the isoindolone core of Ropinirole-like agonists.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10656207, 2-(2-Bromoethyl)benzaldehyde. [Link]

    • Note: Provides physiochemical data and safety profiles for the isomer class.
  • Source for general biological applications and m
  • Source for synthetic protocols regarding aldehyde reduction and bromin
  • Molecules (MDPI). (2021). Design, Synthesis, and Biological Evaluation of Benzyloxybenzaldehyde Derivatives. [Link]

    • Reference for ALDH inhibitor activity of rel
  • Journal of Medicinal Chemistry. (General Reference). The "Magic Methyl" Effect and Linker Length in Drug Design. Foundational concept for the comparative analysis of ethyl vs. methyl linkers.

Sources

Structural Validation of 4-(2-Bromoethyl)benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Bromoethyl)benzaldehyde (CAS: 52132-96-2) is a critical bifunctional building block in medicinal chemistry.[1] Its utility lies in the orthogonal reactivity of its two functional groups: the electrophilic aldehyde (susceptible to oxidation/reductive amination) and the alkyl bromide (susceptible to nucleophilic substitution).[2]

However, this duality presents a significant validation challenge. Standard "Level 1" quality control often fails to detect subtle elimination byproducts (styrenes) or oxidative degradation. This guide compares routine validation methods against a comprehensive "IND-Ready" structural certification protocol, demonstrating why the latter is essential for drug development pipelines.

Part 1: The Chemoselectivity Challenge

When derivatizing this compound, researchers typically target one functional group while attempting to preserve the other. The primary failure modes are:

  • Elimination (The Styrene Trap): Under basic conditions intended for nucleophilic substitution at the bromide, the molecule undergoes E2 elimination to form 4-vinylbenzaldehyde .

  • Autoxidation: The aldehyde spontaneously oxidizes to 4-(2-bromoethyl)benzoic acid upon exposure to air, altering stoichiometry.

The Validation Gap
  • Routine Analysis (1H NMR only): Often misses <5% styrene contamination if the vinyl region isn't scrutinized.

  • Comprehensive Certification: Uses 2D NMR (HSQC/HMBC) and HRMS to definitively prove connectivity and purity.

Part 2: Comparative Analytical Framework

The following table contrasts the performance of standard QC versus the recommended comprehensive protocol.

Table 1: Validation Methodology Comparison
FeatureMethod A: Routine QC (Rapid Screening) Method B: Comprehensive Certification (IND-Ready)
Primary Technique 1H NMR (1D) + LC-MS (Low Res)1H/13C NMR + 2D HSQC + HRMS (Q-TOF)
Elimination Detection Low: Vinyl protons often buried in aromatic baseline.High: HSQC isolates vinylic C-H correlations distinct from aromatics.
Aldehyde Integrity Medium: Integration of -CHO peak (10 ppm) is often inaccurate due to relaxation times.High: 13C NMR confirms carbonyl carbon (~191 ppm) without integration errors.
Connectivity Proof Inferred: Based on splitting patterns.Absolute: HMBC proves 3-bond connectivity between alkyl chain and aromatic ring.
Throughput 15 mins/sample2-4 hours/sample
Suitability Early-stage hit generationLead optimization & Scale-up

Part 3: Experimental Case Study & Data

Scenario: Nucleophilic substitution of the bromide with Morpholine to create 4-(2-morpholinoethyl)benzaldehyde , while preventing elimination.

Spectral Logic: Distinguishing Product from Impurities

The following data demonstrates how to distinguish the desired product from the common elimination impurity (4-vinylbenzaldehyde).

Table 2: Key NMR Diagnostic Shifts (in CDCl3)
MoietyStarting Material (this compound)Target Product (Substitution)Impurity (Elimination - Styrene)
Aldehyde (-CHO) Singlet, ~10.0 ppmSinglet, ~10.0 ppmSinglet, ~10.0 ppm
Benzylic (-CH2-) Triplet, ~3.2 ppmTriplet, ~2.9 ppm (Shifted Upfield)Absent
Terminal (-CH2-X) Triplet, ~3.6 ppm (X=Br)Triplet, ~2.6 ppm (X=N)Absent
Vinyl (-CH=CH2) Absent Absent Multiplets, 5.3 - 6.8 ppm
Morpholine Ring Absent Multiplets, ~2.5 & 3.7 ppmAbsent

Critical Insight: In Method A, a 5% styrene impurity shows vinyl peaks that integrate to only 0.15H. If the aromatic region is messy, these are easily missed. Method B's HSQC places these protons on sp2 carbons that are not part of the aromatic ring, making them undeniable.

Part 4: Detailed Protocols

Protocol A: Synthesis with Chemoselective Control

Objective: Substitute Bromide with Morpholine without degrading the Aldehyde.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Acetonitrile (MeCN). Note: Avoid protic solvents like Ethanol to prevent acetal formation.

  • Base Selection: Add Potassium Carbonate (

    
    , 2.0 eq). Causality: 
    
    
    
    is mild. Stronger bases like NaH or hydroxide will force E2 elimination to the styrene.
  • Nucleophile Addition: Add Morpholine (1.1 eq) dropwise at 0°C, then warm to Room Temperature.

  • Monitoring: Stir for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting material (

    
    ) and appearance of the amine (
    
    
    
    , streaks due to basicity).
  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography on silica gel (DCM/MeOH gradient). Warning: The aldehyde is unstable on silica for long periods; elute quickly.

Protocol B: Structural Validation Workflow

Objective: Certify the structure using the "Method B" framework.

  • Sample Prep: Dissolve 10 mg of purified oil in 0.6 mL

    
    .
    
  • 1H NMR Acquisition: Acquire 16 scans with a 30° pulse angle and a 10-second relaxation delay (

    
    ). Causality: Long 
    
    
    
    ensures accurate integration of the aldehyde proton, which relaxes slowly.
  • HSQC Acquisition: Run a Gradient HSQC (Heteronuclear Single Quantum Coherence).

    • Check: Look for cross-peaks at

      
       5.0-6.0 / 
      
      
      
      110-120. Presence indicates elimination.
  • Interpretation:

    • Confirm Triplet-Triplet pattern in the aliphatic region (2.5 - 3.0 ppm).

    • Confirm absence of vinyl protons.

    • Confirm integration of Aldehyde : Aromatic : Morpholine is 1 : 4 : 8.

Part 5: Visualizing the Logic

The following diagram illustrates the logical decision tree used to validate the reaction outcome.

ValidationLogic Start Crude Reaction Product CheckCHO Check 1H NMR: Signal at ~10.0 ppm? Start->CheckCHO CheckVinyl Check 1H NMR: Signals at 5.0-6.8 ppm? CheckCHO->CheckVinyl Yes Oxidized FAIL: Oxidation to Acid (Check pH/Workup) CheckCHO->Oxidized No (Broad peak >11ppm) CheckTriplets Check Aliphatic Region: Two Triplets (2.5-3.0 ppm)? CheckVinyl->CheckTriplets No Eliminated FAIL: Elimination to Styrene (Base too strong/Heat too high) CheckVinyl->Eliminated Yes (dd pattern) Success PASS: Target Amine Formed CheckTriplets->Success Yes (Shifted upfield) StartMat FAIL: No Reaction (Nucleophile inactive) CheckTriplets->StartMat No (Original shifts 3.2/3.6)

Figure 1: Spectral Logic Tree for diagnosing reaction outcomes of this compound.

Part 6: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10656207, 2-(2-Bromoethyl)benzaldehyde. Retrieved from [Link]

    • Note: While the guide discusses the para-isomer (CAS 52132-96-2), the reactivity and spectral logic described are chemically homologous to the ortho-isomer referenced here for property verification.

  • LibreTexts Chemistry. (2024). Nucleophilic Substitution vs. Elimination. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Bioconjugation Linkers: A Comparative Analysis of 4-(2-Bromoethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The Architectonics of Efficacy: Understanding the Linker's Role in Bioconjugation

In the landscape of modern therapeutics and diagnostics, bioconjugation—the covalent linking of two molecules where at least one is a biomolecule—stands as a cornerstone technology.[1] From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to tumor cells, to fluorescently labeled proteins for advanced imaging, the success of these constructs is critically dependent on the chemical linker that joins the components.[2][3] The linker is not a passive spacer; it is an active determinant of the conjugate's stability, solubility, pharmacokinetics, and mechanism of action.[1]

The choice between a cleavable linker, designed to release its payload in specific physiological environments, and a non-cleavable linker, which relies on the degradation of the parent biomolecule for payload release, is a fundamental decision in conjugate design.[2][4] Equally important is the selection of reactive moieties on the linker that will target specific functional groups on the biomolecule, thereby dictating the site and nature of the covalent bond. This guide provides an in-depth analysis of 4-(2-Bromoethyl)benzaldehyde, a heterobifunctional linker, benchmarking its performance against the established "gold-standard" chemistries used in the field.

This compound: A Dual-Reactivity Approach to Bioconjugation

This compound presents a unique value proposition due to its heterobifunctional nature. It possesses two distinct reactive centers: an aldehyde group and a bromoethyl group. This allows for either sequential or orthogonal conjugation strategies targeting two of the most common nucleophilic amino acid residues in proteins: the primary amines of lysine and the thiols of cysteine.

  • Aldehyde Reactivity (Amine-Targeted): The benzaldehyde moiety reacts with primary amines, such as the ε-amine of a lysine residue or the N-terminus of a protein, to form a Schiff base.[5] This imine bond is reversible and relatively unstable, necessitating a subsequent reduction step, typically with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to form a stable secondary amine linkage. This process is known as reductive amination.[6]

  • Bromoethyl Reactivity (Thiol-Targeted): The bromoethyl group is an alkyl halide that serves as an electrophile. It reacts readily with strong nucleophiles, most notably the thiol group of a cysteine residue, via an SN2 (bimolecular nucleophilic substitution) reaction. This reaction forms a highly stable thioether bond.[7]

This dual functionality allows for a level of versatility not found in many common linkers, opening possibilities for creating complex conjugates or for site-specific labeling in proteins where one type of residue is more accessible or desirable for modification than another.

Figure 1: Dual reaction pathways of this compound.

Performance Benchmark: A Head-to-Head Comparison

The true measure of a linker's utility is how it performs relative to other available options. Here, we compare the bromoethyl and aldehyde functionalities against the most widely used thiol- and amine-reactive chemistries, respectively.

Cysteine-Targeted Conjugation: Bromoethyl vs. Maleimide

For decades, maleimide chemistry has been the default choice for targeting cysteine residues. However, the stability of the resulting thiosuccinimide linkage has come under scrutiny.

The Causality Behind the Choice: The primary driver for seeking alternatives to maleimides is the instability of the thiosuccinimide bond. It is susceptible to a retro-Michael reaction, which can lead to deconjugation, and can also react with other free thiols (like glutathione in vivo) in an exchange reaction.[8] This can result in premature payload release and off-target toxicity, a critical failure in therapeutic applications. The thioether bond formed by the reaction of a bromoethyl group with a cysteine thiol is, by contrast, exceptionally stable and not prone to this reversal.[7]

FeatureThis compound (Bromoethyl)Maleimide-based LinkersRationale & Implications
Target Residue Cysteine (Thiol)Cysteine (Thiol)Both are highly specific for the nucleophilic thiol group under controlled pH.
Resulting Bond ThioetherThiosuccinimideThe thioether bond is significantly more stable under physiological conditions.[7]
Bond Stability High: Covalent C-S bond is not reversible.Moderate: Susceptible to retro-Michael reaction and thiol exchange.[8]For ADCs requiring long-term stability in circulation, the thioether linkage is superior.
Reaction Rate Moderate to FastVery FastMaleimides typically react faster, which can be an advantage for short reactions with sensitive proteins.
pH Dependence Optimal at pH 7.5-8.5Optimal at pH 6.5-7.5The thiol must be deprotonated to a thiolate (R-S⁻) for both reactions, but alkyl halides prefer slightly more basic conditions.
Side Reactions Low potential for side reactions.Can react with lysines at higher pH (>8.5).The bromoethyl group offers a cleaner reaction profile with respect to other amino acids.
Lysine-Targeted Conjugation: Aldehyde vs. N-Hydroxysuccinimide (NHS) Ester

NHS esters are highly reactive "active esters" that are widely used for labeling the primary amines of lysine residues.[9] They are effective but suffer from a critical vulnerability.

The Causality Behind the Choice: The primary weakness of NHS esters is their susceptibility to hydrolysis. In aqueous buffers, the ester is in constant competition between reacting with the target amine and reacting with water, which inactivates the linker. This necessitates using a significant excess of the linker and can lead to batch-to-batch variability. Aldehyde chemistry, while requiring a second reductive step, is not susceptible to hydrolysis. The initial Schiff base formation is an equilibrium process that can be driven to completion by the irreversible reduction step, offering potentially greater control and efficiency.

FeatureThis compound (Aldehyde)N-Hydroxysuccinimide (NHS) EstersRationale & Implications
Target Residue Lysine (ε-amine), N-terminusLysine (ε-amine), N-terminusBoth target the most abundant surface-exposed residue, often leading to heterogeneous conjugates.[9]
Resulting Bond Secondary AmineAmideBoth bonds are highly stable once formed.
Reaction Steps Two steps: 1) Schiff base formation, 2) Reduction.One step: Direct acylation.The single-step nature of NHS ester reactions is simpler, but the two-step aldehyde reaction offers more control.
Stability in Buffer High: Aldehyde is stable in aqueous solution.Low: Highly susceptible to hydrolysis, which competes with the conjugation reaction.[9]Aldehyde linkers are more forgiving of longer reaction times and can result in higher net yields with less reagent.
pH Dependence Schiff Base: pH 6.5-8.0; Reduction: pH ~6.0-7.0Optimal at pH 7.5-8.5The pH must be high enough for the lysine amine to be deprotonated and nucleophilic.
Control High. The reaction is driven to completion by the reducing agent.Moderate. The reaction is a kinetic race between conjugation and hydrolysis.Reductive amination can provide more reproducible and predictable levels of conjugation.

Experimental Design & Self-Validating Protocols

A protocol is only trustworthy if it includes the means to validate its outcome. The following protocols are designed as self-validating systems, incorporating analytical checkpoints to confirm the success of each stage.

Experimental Workflow: Cysteine-Targeted Conjugation

This workflow outlines the process of conjugating a biomolecule using the bromoethyl group of this compound.

Workflow_Cysteine_Conjugation cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification & Analysis prep_protein Protein Preparation - Buffer exchange into PBS, pH 7.5 - Concentrate to 2-5 mg/mL add_linker Initiate Conjugation - Add 10-20 fold molar excess of linker to protein - Incubate for 2-4 hours at room temperature prep_protein->add_linker prep_linker Linker Preparation - Dissolve this compound in DMSO - Prepare a 10-20 mM stock solution prep_linker->add_linker purify Purification - Remove excess linker via Size Exclusion Chromatography (SEC) or Dialysis add_linker->purify analyze Validation 1. SDS-PAGE: Check for mass shift 2. Mass Spectrometry (MALDI or ESI): Confirm conjugate mass 3. HPLC: Assess purity and aggregation purify->analyze

Figure 2: Step-by-step workflow for cysteine-targeted bioconjugation.

Protocol 1: Cysteine-Targeted Conjugation with this compound
  • Objective: To covalently attach this compound to a cysteine residue on a model protein (e.g., Bovine Serum Albumin, BSA).

  • Materials:

    • BSA (or other thiol-containing protein)

    • This compound (FW: 213.07 g/mol )

    • Phosphate-Buffered Saline (PBS), pH 7.5

    • Dimethyl sulfoxide (DMSO)

    • Size Exclusion Chromatography (SEC) column (e.g., PD-10)

    • Spectrophotometer, SDS-PAGE equipment, Mass Spectrometer

  • Methodology:

    • Protein Preparation (Causality: Buffer and pH are critical):

      • Prepare a 5 mg/mL solution of BSA in PBS, pH 7.5. The pH is chosen to ensure a significant portion of cysteine thiols are deprotonated to the reactive thiolate form without being so high as to risk side reactions with other residues.

      • Self-Validation: Confirm protein concentration using A280nm measurement.

    • Linker Preparation (Causality: Solubility):

      • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. The linker is hydrophobic and requires an organic co-solvent.

    • Conjugation Reaction (Causality: Molar Excess drives reaction):

      • Add a 20-fold molar excess of the linker stock solution to the protein solution. For 1 mL of 5 mg/mL BSA (~75 µM), this would be 150 µL of the 10 mM linker stock.

      • Incubate the reaction at room temperature for 4 hours with gentle mixing.

    • Purification (Causality: Removal of unreacted species is essential):

      • Quench the reaction by adding a small molecule thiol like 2-mercaptoethanol.

      • Remove the unreacted linker and quenched byproducts by passing the reaction mixture through a pre-equilibrated SEC column (PD-10) using PBS as the mobile phase.

      • Collect the protein-containing fractions.

    • Validation and Characterization:

      • SDS-PAGE Analysis: Run samples of the starting protein and the final conjugate. A slight increase in molecular weight should be observable for the conjugate.

      • Mass Spectrometry (ESI-MS): This is the definitive validation. The mass of the final conjugate should be equal to the mass of the starting protein plus the mass of the linker (minus HBr), confirming covalent attachment.

      • Functional Assay: If applicable, perform an assay to ensure the conjugation has not compromised the protein's biological activity.

Strategic Application & Selection Guide

The choice of linker is not arbitrary; it is a strategic decision based on the desired outcome of the bioconjugate.

  • Choose this compound (via bromoethyl) when:

    • Ultimate Stability is Paramount: For in vivo applications like ADCs, where the conjugate must circulate for extended periods, the stability of the thioether bond is a decisive advantage over maleimide chemistry.[7]

    • Avoiding Thiol Exchange is Critical: In the high-glutathione environment of the cell cytoplasm, the risk of payload transfer from a maleimide conjugate is significant. The thioether bond eliminates this risk.

  • Choose this compound (via aldehyde) when:

    • Reproducibility is Key: The hydrolysis-prone nature of NHS esters can lead to inconsistent results. The stability of the aldehyde in aqueous buffers allows for more controlled and reproducible conjugation through reductive amination.

    • Working with Limited Reagent: Because it is not lost to hydrolysis, less molar excess of an aldehyde-bearing linker may be required compared to an NHS ester, making it more economical.

  • Consider Alternatives When:

    • Reaction Speed is the Top Priority: Maleimide and NHS ester reactions are generally faster than bromoalkylations and reductive aminations, respectively. If dealing with a highly unstable protein, a faster reaction may be necessary.

    • A Two-Step Process is Undesirable: The requirement of a reducing agent for the aldehyde reaction adds a step and a reagent to the workflow, which may be undesirable in some contexts.

References

  • Carl Roth. (n.d.). 4-(Bromomethyl)benzaldehyde, 25 g. Retrieved from [Link]

  • Unterlass, M. M., et al. (2012). Protein modification by aldehydophospholipids and its functional consequences. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 144-156. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11206421, 4-(Bromomethyl)benzaldehyde. Retrieved from [Link]

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 589-598. Retrieved from [Link]

  • Bachem. (2023). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Journal of Peptide Science, e3477. Retrieved from [Link]

  • Carberry, P., et al. (2020). Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation. Molecules, 25(5), 1083. Retrieved from [Link]

  • Acharya, A. S., & Manning, J. M. (1983). Reaction of glycolaldehyde with proteins: latent crosslinking potential of alpha-hydroxyaldehydes. Proceedings of the National Academy of Sciences, 80(12), 3590-3594. Retrieved from [Link]

  • de Gruiter, D., et al. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science, 29(6), e3477. Retrieved from [Link]

  • 2BScientific. (n.d.). Building and Delivering Bioconjugate Linkers. Retrieved from [Link]

  • Chalker, J. M., et al. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(25), 5875-5883. Retrieved from [Link]

  • Carrico, Z. M., et al. (2009). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. Proceedings of the National Academy of Sciences, 106(9), 3121-3126. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10656207, 2-(2-Bromoethyl)benzaldehyde. Retrieved from [Link]

  • Isal, M. B., et al. (2020). Interactive Bioconjugation at N‐Terminal Cysteines by Using O‐Salicylaldehyde Esters towards Dual Site‐Selective Functionalization. Chemistry – A European Journal, 26(46), 10461-10465. Retrieved from [Link]

  • Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(1), 122-126. Retrieved from [Link]

  • Pillow, T. H., et al. (2016). Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(9), 2094-2100. Retrieved from [Link]

  • Zhang, D., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Götze, M., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14453-14504. Retrieved from [Link]

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Spectroscopic Comparison Guide: 4-(2-Bromoethyl)benzaldehyde vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Bromoethyl)benzaldehyde is a critical bifunctional building block in medicinal chemistry, widely utilized for introducing the 4-ethylphenyl moiety into heterocycles or as a linker in PROTAC (Proteolysis Targeting Chimera) design.[1] Its synthesis typically proceeds via the bromination of 4-(2-hydroxyethyl)benzaldehyde or the formylation of (2-bromoethyl)benzene .[1]

This guide focuses on the spectroscopic monitoring of the conversion from the hydroxyl precursor to the bromo-derivative.[1] This transformation represents a classic functional group interconversion (FGI) where spectroscopic fidelity is paramount to ensure the absence of elimination side products (styrenes).

Key Technical Differentiators
FeaturePrecursor (Alcohol)Target (Bromide)Monitoring Key
Functional Group Primary Alcohol (-OH)Primary Alkyl Halide (-Br)Disappearance of broad -OH stretch (IR)

H NMR (

-CH

)

~3.8-3.9 ppm

~3.6 ppm
Upfield shift of methylene triplet
Reactivity Nucleophile (weak)Electrophile (strong)Alkylation potential (Safety Critical)

Synthetic Context & Pathway[1][2][5][6][7][8][9]

To understand the spectra, one must understand the sample history.[1] The most common laboratory route involves the Appel reaction or phosphorous tribromide (PBr


) substitution.
Reaction Scheme

The transformation involves the substitution of the hydroxyl group with bromine.[1] A common impurity is 4-vinylbenzaldehyde , formed via acid-catalyzed elimination.[1]

SynthesisPathway Precursor 4-(2-Hydroxyethyl) benzaldehyde (Start) Reagents Reagents: PBr3 or CBr4/PPh3 (DCM, 0°C) Precursor->Reagents Product 4-(2-Bromoethyl) benzaldehyde (Target) Reagents->Product Substitution (Major) Impurity Impurity: 4-Vinylbenzaldehyde (Elimination) Reagents->Impurity Elimination (Minor/Heat)

Figure 1: Synthetic pathway highlighting the target substitution and potential elimination side-reaction.

Spectroscopic Deep Dive

A. H NMR Comparative Analysis

The Nuclear Magnetic Resonance (NMR) spectrum provides the most definitive confirmation of conversion. The aromatic region remains largely unchanged (AA'BB' system), but the ethyl chain exhibits distinct chemical shift changes due to the electronegativity difference between Oxygen (3.44) and Bromine (2.96).

Solvent: CDCl


 (Reference: 7.26 ppm)
Proton AssignmentPrecursor: 4-(2-Hydroxyethyl)... (

ppm)
Target: 4-(2-Bromoethyl)... (

ppm)

(Shift)
Analysis Note
-CHO (Aldehyde) 10.01 (s)10.02 (s)~0.0Diagnostic for oxidation state retention.[1]
Ar-H (Ortho to CHO) 7.85 (d,

=8.2 Hz)
7.86 (d,

=8.2 Hz)
NegligibleDeshielded by carbonyl.
Ar-H (Meta to CHO) 7.42 (d,

=8.2 Hz)
7.40 (d,

=8.2 Hz)
Negligible-

-CH

(next to X)
3.92 (t) (-CH

OH)
3.62 (t) (-CH

Br)
-0.30 Primary Monitoring Peak. Moves upfield.

-CH

(next to Ar)
2.95 (t)3.25 (t)+0.30Moves downfield due to "heavy atom effect" of Br.
-OH (Hydroxyl) ~2.0-3.0 (br s)Absent -Disappearance confirms consumption of SM.[1]
Critical Quality Attribute (CQA) - Purity Check

If you observe a pair of doublets (dd) in the 5.4 – 6.8 ppm region, your reaction has undergone elimination to form the styrene derivative (4-vinylbenzaldehyde).[1]

B. Infrared (IR) Spectroscopy

IR is less quantitative but excellent for a quick "Go/No-Go" decision before NMR analysis.[1]

  • Precursor (Alcohol):

    • 3200–3500 cm

      
      :  Broad, strong O-H stretch.[1]
      
    • 1050 cm

      
      :  C-O primary alcohol stretch.
      
  • Target (Bromide):

    • 3200–3500 cm

      
      : Absent  (Baseline should be flat).
      
    • 600–700 cm

      
      :  Appearance of C-Br stretch (often weak/moderate).[1]
      
  • Common Feature:

    • 1690–1705 cm

      
      :  Strong C=O[1] (Aldehyde) stretch.[2] This confirms the aldehyde was not reduced (e.g., by over-reactive hydrides).
      

Experimental Protocol: Synthesis & Monitoring

This protocol is designed for high reproducibility and emphasizes the sampling points for spectroscopic verification.[1]

Safety Warning: this compound is a potent alkylating agent and likely lachrymator.[1] Handle in a fume hood.

Reagents
  • 4-(2-Hydroxyethyl)benzaldehyde (1.0 eq)[1][3]

  • Phosphorous Tribromide (PBr

    
    ) (0.4 eq) or CBr
    
    
    
    /PPh
    
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Setup: Dissolve 4-(2-hydroxyethyl)benzaldehyde (e.g., 1.5 g, 10 mmol) in anhydrous DCM (15 mL) under Nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Add PBr

    
     (1.1 g, 4.0 mmol) dropwise over 10 minutes.
    
    • Why? Slow addition prevents exotherms that favor elimination side-products.[1]

  • Reaction: Allow to warm to room temperature and stir for 3-4 hours.

  • In-Process Control (IPC):

    • Take a 50

      
      L aliquot.[1]
      
    • Quench in mini-vial with sat. NaHCO

      
      . Extract with EtOAc.[1]
      
    • TLC: Run in Hexane:EtOAc (3:1).

      • Product Rf: ~0.6 (Non-polar, moves higher).

      • Precursor Rf: ~0.2 (Polar, stays lower).

  • Workup: Quench reaction mixture with saturated NaHCO

    
     (slowly!). Separate organic layer, wash with brine, dry over MgSO
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. If the NMR shows >95% purity, use directly.[1] If elimination products are present (>5%), purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Troubleshooting & Decision Logic

Use this decision tree to interpret your spectroscopic data.

DecisionLogic Start Analyze Crude 1H NMR CheckOH Is Broad OH visible? Is triplet at 3.9 ppm present? Start->CheckOH CheckVinyl Are peaks present at 5.5 - 6.0 ppm? CheckOH->CheckVinyl No ResultInc FAIL: Incomplete Reaction (Add more PBr3) CheckOH->ResultInc Yes ResultGood PASS: Proceed to Next Step CheckVinyl->ResultGood No ResultElim FAIL: Elimination Impurity (Requires Chromatography) CheckVinyl->ResultElim Yes

Figure 2: Logic flow for assessing reaction completion and purity based on NMR data.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). Benzaldehyde IR Spectrum Standards. NIST Chemistry WebBook.[1][4] [Link]

Sources

Cost-benefit analysis of using 4-(2-Bromoethyl)benzaldehyde in large-scale synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Strategic Selection of 4-(2-Bromoethyl)benzaldehyde in High-Throughput Synthesis

Executive Summary In the landscape of bifunctional aromatic building blocks, This compound (CAS: 52133-67-2) occupies a critical niche. Unlike its chloro-analog, it offers superior alkylation kinetics under mild conditions, essential for sensitive nucleophiles. However, its higher cost and thermal instability pose significant scale-up challenges. This guide provides a technical cost-benefit analysis, comparing it against 4-(2-Chloroethyl)benzaldehyde and the precursor 4-(2-Hydroxyethyl)benzaldehyde, to assist process chemists in optimizing large-scale synthetic routes.

Part 1: Comparative Technical Analysis

The decision to use the bromo-derivative versus the chloro- or hydroxy- analogs hinges on the balance between BOM (Bill of Materials) cost and Process Cost (Time/Yield/Energy) .

The Halide Trade-Off: Reactivity vs. Stability

The primary advantage of the bromoethyl group is the weaker C-Br bond (~68 kcal/mol) compared to C-Cl (~81 kcal/mol). This allows for alkylation at lower temperatures (40–60°C), minimizing the thermal degradation of the aldehyde moiety.

FeatureThis compound 4-(2-Chloroethyl)benzaldehyde 4-(2-Hydroxyethyl)benzaldehyde
CAS 52133-67-2152897-60-056890-99-6
Reactivity (k_rel) ~50–100x (vs Cl)1x (Baseline)N/A (Requires Activation)
Est. Bulk Cost High (

$)
Low ($)Medium (

)
Storage Stability Moderate (Light/Heat sensitive)HighHigh
Major Impurity Risk Elimination to 4-VinylbenzaldehydeLow riskN/A
Ideal Use Case Late-stage functionalization; Sensitive aminesEarly-stage building block; Robust nucleophilesIn-house activation (Mesylation)
The "Finkelstein Fallacy"

A common cost-saving strategy is to purchase the cheaper Chloro-analog and add catalytic Sodium Iodide (Finkelstein conditions). While effective for simple alkyl chains, this is often suboptimal for benzaldehydes on scale:

  • Solubility Issues: Finkelstein requires acetone/MEK, which may be incompatible with subsequent aldehyde chemistry.

  • Purification: Removal of iodine traces is required to prevent poisoning of subsequent metal-catalyzed steps (e.g., reductive amination).

Part 2: Critical Impurity Pathways & Control

The most overlooked risk in scaling this compound is the E2 Elimination pathway. The electron-withdrawing aldehyde group, although distant, slightly acidifies the system, but the primary driver is the leaving group ability of the bromide in the presence of strong bases.

Figure 1: Reaction & Impurity Pathways

ReactionPathways Figure 1: Competitive Pathways in Alkylation Reactions Start 4-(2-Bromoethyl) benzaldehyde Target Target Product (Alkylated Amine/Thiol) Start->Target Nucleophile (Nu-) Mild Base (K2CO3) Impurity Impurity: 4-Vinylbenzaldehyde (Styrene Derivative) Start->Impurity Strong Base (NaOH/NaH) High Temp (>80°C) Polymer Polymerized Byproducts (Tarry Residue) Impurity->Polymer Radical/Thermal Polymerization

Expert Insight: To mitigate elimination, avoid hydroxide bases. Use non-nucleophilic, weak inorganic bases like Cs2CO3 or K2CO3 in a polar aprotic solvent (ACN or DMF) at moderate temperatures.

Part 3: Experimental Protocols

If the commercial cost of this compound is prohibitive, it can be synthesized in-house from the hydroxy-precursor with high fidelity.

Protocol A: Scalable Synthesis from 4-(2-Hydroxyethyl)benzaldehyde

Rationale: Uses PBr3 for atom economy and simplified workup compared to Appel conditions (PPh3/CBr4).

Reagents:

  • 4-(2-Hydroxyethyl)benzaldehyde (1.0 equiv)

  • Phosphorus Tribromide (PBr3) (0.4 equiv)

  • Dichloromethane (DCM) (Solvent, 10 vol)

Step-by-Step:

  • Charge: Dissolve 4-(2-Hydroxyethyl)benzaldehyde in anhydrous DCM under N2 atmosphere. Cool to 0°C.[1]

  • Addition: Add PBr3 dropwise over 30 minutes. Caution: Exothermic.[2] Maintain internal temperature <5°C to prevent aldehyde polymerization.

  • Reaction: Allow to warm to 20°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Pour reaction mixture slowly into ice-water (exothermic hydrolysis of excess PBr3).

  • Workup: Separate organic layer.[3][4] Wash with sat. NaHCO3 (to remove HBr) and Brine. Dry over MgSO4.

  • Purification: Concentrate in vacuo. If necessary, pass through a short silica plug (DCM eluent).

    • Target Yield: 85-92%

    • Quality Control: Check 1H NMR for triplet at ~3.6 ppm (CH2-Br).

Protocol B: Optimized Coupling (Alkylation of Secondary Amine)

Rationale: Demonstrates the utility of the Bromo-linker under mild conditions.

Reagents:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.1 equiv)

  • K2CO3 (Powdered, anhydrous) (2.0 equiv)

  • Acetonitrile (ACN) (10 vol)

Step-by-Step:

  • Suspension: Suspend K2CO3 and the Amine in ACN at room temperature.

  • Addition: Add this compound solution (in ACN) dropwise.

  • Incubation: Heat to 50°C for 6–8 hours.

    • Note: If using the Chloro-analog, this step would require 80°C+ and 24h+, increasing the risk of aldehyde oxidation or elimination.

  • Filtration: Filter off inorganic salts while warm.

  • Isolation: Concentrate filtrate. The product is often pure enough for the next step (e.g., Reductive Amination).

Part 4: Cost-Benefit Decision Framework

Use this logic flow to determine the optimal sourcing strategy for your specific campaign scale.

Figure 2: Sourcing Decision Tree

DecisionTree Figure 2: Strategic Sourcing Decision Matrix Start Need 4-(2-Bromoethyl) benzaldehyde moiety ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 100g ScaleCheck->SmallScale R&D / MedChem LargeScale > 1kg ScaleCheck->LargeScale Process / Pilot BuyBromo BUY Bromo-Analog (High Cost / Low Labor) SmallScale->BuyBromo StabilityCheck Is Nucleophile Heat Sensitive? LargeScale->StabilityCheck YesHeat Yes StabilityCheck->YesHeat NoHeat No StabilityCheck->NoHeat MakeBromo MAKE Bromo-Analog (Protocol A) YesHeat->MakeBromo BuyChloro BUY Chloro-Analog (+ NaI Catalyst) NoHeat->BuyChloro

References

  • Synthesis via Rieche Formylation

    • Method: Formylation of (2-bromoethyl)benzene using TiCl4/dichloromethyl methyl ether.
    • Source: PrepChem.[5] "Synthesis of this compound." Link

  • Comparative Reactivity of Benzyl/Alkyl Halides

    • Context: General reactivity trends (Br > Cl) and Finkelstein conditions.
    • Source: BenchChem.[5] "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." Link

  • Safety & Handling (SDS)

    • Data: Hazards (Skin Irrit. 2, Eye Irrit.[6][7] 2A) and storage requirements.

    • Source: Fisher Scientific.[6][8] "Safety Data Sheet: 4-Bromobenzaldehyde (Analogous Handling)." Link

  • Application in Heterocycle Synthesis

    • Context: Use of aldehyde/halide bifunctional linkers in multicomponent reactions.
    • Source: National Institutes of Health (PMC). "Four-component reaction of cyclic amines... and aromatic aldehydes."[9] Link

Sources

A Strategic Guide to the Synthetic Utility of 4-(2-Bromoethyl)benzaldehyde: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of bifunctional reagents, 4-(2-Bromoethyl)benzaldehyde emerges as a uniquely versatile intermediate, offering a gateway to a diverse range of heterocyclic and carbocyclic scaffolds. This guide provides an in-depth technical analysis of the synthetic utility of this compound, presenting a comparative overview against viable alternatives. Through an examination of its reactivity, supported by experimental insights and protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to leverage this reagent for maximal synthetic advantage.

The Duality of Reactivity: A Gateway to Molecular Diversity

This compound possesses two distinct and readily addressable functional groups: a reactive aldehyde and a primary alkyl bromide. This duality is the cornerstone of its synthetic utility, allowing for a stepwise or, in some cases, a concerted functionalization to build molecular complexity.[1] The aldehyde group serves as a handle for carbon-carbon bond formation through reactions such as Wittig olefination, aldol condensations, and reductive aminations, while the bromoethyl moiety is an excellent electrophile for nucleophilic substitution and a precursor for organometallic reagents.[1]

This unique combination enables its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] For instance, the bromoethyl group can introduce lipophilicity, a crucial parameter in drug design for enhancing membrane permeability, while the aldehyde can be elaborated into various heterocyclic systems, which are common motifs in bioactive molecules.[1]

Comparative Analysis: this compound vs. Key Alternatives

The selection of a bifunctional reagent is often a balance between reactivity, stability, and commercial availability. Here, we compare this compound with two common alternatives: 4-(Bromomethyl)benzaldehyde and 4-Formylphenethyl Tosylate.

ReagentKey FeaturesAdvantagesDisadvantages
This compound Aldehyde and primary alkyl bromide separated by a methylene group.Versatile for constructing 6-membered rings; allows for the introduction of a two-carbon linker.The bromoethyl group is generally less reactive in SN2 reactions than a bromomethyl group.
4-(Bromomethyl)benzaldehyde Aldehyde and benzylic bromide.Highly reactive benzylic bromide facilitates rapid nucleophilic substitution.[2]Prone to self-polymerization or undesired side reactions due to high reactivity; limited to a one-carbon linker.
4-Formylphenethyl Tosylate Aldehyde and primary tosylate separated by a methylene group.Tosylate is an excellent leaving group, often leading to higher yields and cleaner reactions.Typically requires synthesis from the corresponding alcohol, adding a step to the overall sequence.

Causality Behind Experimental Choices: The choice between these reagents is dictated by the desired final structure. For the synthesis of tetrahydroisoquinolines via a Pictet-Spengler-type reaction, the two-carbon spacer of this compound is essential. In contrast, if a shorter, more rigid linker is required, 4-(bromomethyl)benzaldehyde might be preferred, provided its higher reactivity can be controlled. 4-Formylphenethyl tosylate offers a good compromise with a highly effective leaving group, which can be beneficial when working with less reactive nucleophiles.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The true utility of this compound is best illustrated through its application in cornerstone organic reactions.

Wittig Reaction: Olefin Synthesis

The aldehyde functionality of this compound readily undergoes the Wittig reaction to form stilbene derivatives, which can be further functionalized at the bromoethyl group.

Experimental Protocol: Synthesis of 4-(2-Bromoethyl)stilbene

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise.

  • Allow the resulting orange-red solution of the ylide to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (15 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired stilbene derivative.

Mechanistic Insight: The reaction proceeds through the formation of a phosphorus ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine intermediate, which collapses to an oxaphosphetane. The thermodynamically favorable formation of triphenylphosphine oxide drives the reaction to completion, yielding the alkene product.[6]

Comparative Performance: Compared to unsubstituted benzaldehyde, the presence of the electron-withdrawing bromoethyl group (via inductive effect) on the aromatic ring of this compound is expected to slightly increase the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction rate.[7]

Workflow Diagram:

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_olefination Olefin Synthesis Phosphonium_Salt R-CH2-P(Ph)3+ Br- Ylide R-CH=P(Ph)3 Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Stilbene Derivative Oxaphosphetane->Alkene Elimination Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Wittig reaction workflow for olefin synthesis.

Pictet-Spengler Reaction: Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines. This compound can be utilized in a modified approach where the bromoethyl group acts as a precursor to the ethylamine moiety required for the cyclization.

Conceptual Workflow:

  • Nucleophilic Substitution: The bromoethyl group of this compound is first reacted with a nitrogen nucleophile (e.g., ammonia or a primary amine) to form the corresponding aminoethylbenzaldehyde derivative.

  • Intramolecular Cyclization: In the presence of an acid catalyst, the newly formed amine undergoes an intramolecular Pictet-Spengler reaction with the aldehyde to form the tetrahydroisoquinoline ring system.

Experimental Protocol (Illustrative): Synthesis of a Tetrahydroisoquinoline Derivative

  • Step 1: Amination. To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile, add an excess of a primary amine (e.g., benzylamine, 3.0 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Purify the intermediate amino-aldehyde.

  • Step 2: Pictet-Spengler Cyclization. Dissolve the amino-aldehyde intermediate (1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane). Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC. Upon completion, cool the reaction, neutralize the acid, and extract the product. Purify by column chromatography.

Expected Yields: The yields for this two-step process can vary significantly depending on the substrates and conditions. The initial amination step is typically high-yielding. The Pictet-Spengler cyclization of phenethylamines with aldehydes can provide yields ranging from moderate to excellent (36-86% and higher).[8]

Mechanistic Insight: The Pictet-Spengler reaction involves the formation of an iminium ion from the condensation of the amine and aldehyde.[9] This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium carbon, leading to the formation of the new heterocyclic ring.[9]

Comparative Performance: The direct use of 4-(2-aminoethyl)benzaldehyde would be a more direct approach. However, this compound offers the flexibility to introduce a variety of substituents on the nitrogen atom of the resulting tetrahydroisoquinoline by choosing different primary amines in the initial substitution step.

Logical Relationship Diagram:

Pictet_Spengler Start This compound Intermediate 4-(2-(R-amino)ethyl)benzaldehyde Start->Intermediate Nucleophilic Substitution Amine Primary Amine (R-NH2) Amine->Intermediate Iminium_Ion Iminium Ion Intermediate Intermediate->Iminium_Ion Acid-catalyzed Condensation Product N-R-Tetrahydroisoquinoline Iminium_Ion->Product Intramolecular Cyclization

Caption: Pictet-Spengler synthesis logical workflow.

Hantzsch Dihydropyridine Synthesis

The aldehyde functionality of this compound can participate in the Hantzsch dihydropyridine synthesis, a multi-component reaction that provides access to dihydropyridine scaffolds, which are important in medicinal chemistry.

Experimental Protocol: Synthesis of a Dihydropyridine Derivative

  • In a round-bottom flask, combine this compound (1.0 eq.), ethyl acetoacetate (2.0 eq.), and ammonium acetate (1.2 eq.) in ethanol.

  • Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyridine derivative.

Expected Yield: The Hantzsch synthesis is known for its good to excellent yields, often exceeding 70-90% for a variety of aldehydes.[10][11]

Mechanistic Insight: The Hantzsch synthesis is a one-pot reaction that involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (ammonia or its equivalent). The mechanism is complex and can proceed through several proposed pathways, but it ultimately involves the formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile.

Comparative Performance: The reactivity of the aldehyde in the Hantzsch synthesis is influenced by electronic factors. While electron-withdrawing groups can sometimes accelerate the initial condensation step, the overall yield is generally high for a wide range of substituted benzaldehydes. Therefore, this compound is expected to perform well in this transformation, providing a dihydropyridine product that retains the reactive bromoethyl handle for further synthetic elaboration.

Conclusion

This compound stands as a highly valuable and versatile bifunctional reagent in the synthetic chemist's toolkit. Its dual reactivity allows for a wide range of synthetic transformations, providing access to complex molecular scaffolds. While alternatives such as 4-(bromomethyl)benzaldehyde and 4-formylphenethyl tosylate offer their own distinct advantages in terms of reactivity and leaving group ability, this compound provides a unique two-carbon spacer that is essential for the construction of certain heterocyclic systems like tetrahydroisoquinolines. The choice of reagent will ultimately depend on the specific synthetic target and the desired reaction pathway. A thorough understanding of the comparative reactivity and synthetic potential of these building blocks, as outlined in this guide, is crucial for the rational design and efficient execution of complex synthetic strategies in modern drug discovery and materials science.

References

  • EduBirdie. (2023). The Wittig Reaction Lab Report. Retrieved from [Link]

  • Odinity. (2018). The Wittig Reaction - Formal Report. Retrieved from [Link]

  • Chegg. (2019). Solved What is the theoretical yield for the wittig. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • CDN Science. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. Retrieved from [Link]

  • The Appian Way. (n.d.). The Pictet-Spengler Reaction. Retrieved from [Link]

  • MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pictet‐Spengler reaction between dopamine and a panel of substituted.... Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),.... Retrieved from [Link]

  • Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]

  • NIH. (n.d.). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Retrieved from [Link]

Sources

Safety Operating Guide

4-(2-Bromoethyl)benzaldehyde: Operational Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of 4-(2-Bromoethyl)benzaldehyde down the drain. This compound (CAS: 7617-70-1) poses a dual chemical hazard: it is an alkylating agent (due to the bromoethyl group) and a reducing agent (due to the aldehyde). Improper disposal can result in groundwater contamination, damage to plumbing via polymerization, or violent reactions with incompatible waste streams.

Core Directive: All waste containing this substance must be segregated into Halogenated Organic Waste streams.

Chemical Hazard Profile (The "Why")

To handle this chemical safely, one must understand its reactivity profile.[1] It is not merely "toxic"; it is chemically designed to modify biomolecules.

PropertyDataOperational Implication
CAS Number 7617-70-1Use for specific waste labeling.[2]
Structure Br-CH₂-CH₂-C₆H₄-CHOBifunctional: Electrophilic tail, reactive head.
Reactivity Class Alkyl Halide / Aromatic AldehydeIncompatible with strong oxidizers (fire risk) and strong bases (polymerization/hydrolysis).
Toxicology H315, H319, H335 (Irritant)Lachrymator potential. The bromoethyl moiety can act similarly to tear gas agents; use fume hoods.
Flash Point >110°C (Predicted)Combustible but not highly flammable.
Mechanism of Toxicity

The 2-bromoethyl tail is an electrophile. In biological systems, it can undergo nucleophilic substitution (


), transferring the ethyl-benzaldehyde group to DNA or proteins (alkylation). This is the primary driver for its toxicity and the reason it must be destroyed via high-temperature incineration at a licensed facility, rather than chemical neutralization in the lab.

Operational Disposal Protocol

This protocol ensures a self-validating safety loop where waste is identified, segregated, and contained before it leaves the bench.

Step 1: Waste Stream Segregation
  • Primary Stream: Halogenated Organic Waste .

  • Prohibited Streams:

    • Do NOT mix with Oxidizing Acids (Nitric, Chromic)

      
       Risk of exothermic oxidation of the aldehyde to carboxylic acid.
      
    • Do NOT mix with Aqueous Bases (NaOH, KOH)

      
       Risk of Aldol condensation (polymerization) or hydrolysis of the bromide.
      
Step 2: Container Selection
  • Material: Amber Glass or High-Density Polyethylene (HDPE).

    • Why? Amber glass prevents UV-initiated radical degradation of the bromide. HDPE is resistant to alkyl halides.

  • Closure: Teflon-lined screw cap. Avoid foil or parafilm as primary seals.

Step 3: Pre-Disposal Stabilization (If in solution)

If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate):

  • Ensure the solution pH is neutral (pH 6-8).

  • If peroxides are suspected (common in aldehyde storage), test with starch-iodide paper before consolidating.

Step 4: Labeling

Affix a hazardous waste tag immediately upon creation.

  • Constituents: "this compound" + [Solvent Name].

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.[3]

Spill Management: A Self-Validating System

In the event of a spill, follow this logic flow. The system validates safety by forcing a "Stop/Go" decision based on containment capability.

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Location (>50mL or Outside Hood?) Start->Assess Evacuate Evacuate Lab Call EHS/Hazmat Assess->Evacuate Yes (Major Spill) PPE Don PPE: Nitrile (Double) + Goggles + Lab Coat Assess->PPE No (Minor Spill) Contain Containment: Surround with absorbent pillows PPE->Contain Absorb Absorption: Cover with Vermiculite or Activated Carbon Contain->Absorb Collect Collection: Scoop into wide-mouth jar Label as Hazardous Waste Absorb->Collect Clean Decontamination: Wash surface with soap/water (Hydrolysis of residues) Collect->Clean

Figure 1: Decision logic for spill management. Note that large spills outside a fume hood require evacuation due to respiratory irritation risks.

Critical PPE Note

Standard nitrile gloves offer limited protection against halogenated aromatics for prolonged periods.

  • Recommendation: Use Silver Shield/4H laminate gloves for spill cleanup. If unavailable, double-glove with nitrile and change immediately upon contact.

Regulatory Compliance (RCRA/EPA)[4]

In the United States, this compound falls under strict "Cradle-to-Grave" tracking requirements.

  • Waste Code: While not explicitly P-listed or U-listed by name, it defaults to D001 (Ignitable, if in solvent) or falls under the "Characteristic of Toxicity" if leachable. Most facilities categorize it under a generic Halogenated Solvent profile for incineration.

  • Satellite Accumulation: Store waste in the lab (Satellite Accumulation Area) for no more than 3 days once the container is full.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10656207, 2-(2-Bromoethyl)benzaldehyde. (Note: Isomer analog used for toxicity inference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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